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  • Product: 4,5-Dihydro-1H-indazol-6(7H)-one
  • CAS: 74197-19-6

Core Science & Biosynthesis

Foundational

The Indazole Scaffold: A Privileged Structure in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological a...

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Author: BenchChem Technical Support Team. Date: April 2026

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] This wide range of biological effects stems from the ability of the indazole scaffold to interact with a variety of biological targets, acting as a surrogate for the adenine of ATP, for instance, which makes it a prime candidate for the development of kinase inhibitors.[3] Notable drugs incorporating the indazole moiety include the anti-inflammatory agent benzydamine and the 5-HT3 antagonist granisetron, used to manage chemotherapy-induced nausea.[1][6] The structural versatility of the indazole ring allows for the synthesis of a vast array of derivatives with tailored biological activities, making it a "privileged scaffold" in the quest for novel therapeutics.[4]

4,5-Dihydro-1H-indazol-6(7H)-one: Unraveling the Pharmacological Potential

While the indazole core is well-studied, the specific pharmacological profile of 4,5-dihydro-1H-indazol-6(7H)-one remains largely uncharacterized in publicly available literature. However, its structural relationship to the broader class of indazolones and tetrahydroindazoles provides a strong foundation for predicting its likely mechanisms of action. Derivatives of the closely related 4,5,6,7-tetrahydro-1H-indazole have been synthesized and investigated for various therapeutic applications, including as antibacterial agents through the inhibition of DNA gyrase and as ligands for the sigma-2 receptor.[7][8] This suggests that the core structure of 4,5-dihydro-1H-indazol-6(7H)-one is a promising starting point for the development of novel therapeutics.

This technical guide will, therefore, extrapolate from the known pharmacology of related indazole derivatives to propose potential mechanisms of action for 4,5-dihydro-1H-indazol-6(7H)-one. Furthermore, it will provide a comprehensive roadmap of experimental protocols for the definitive elucidation of its pharmacological activity, empowering researchers to systematically investigate this promising compound.

Proposed Mechanisms of Action: A Hypothesis-Driven Approach

Based on the extensive body of research on indazole and indazolone derivatives, we can hypothesize several primary mechanisms of action for 4,5-dihydro-1H-indazol-6(7H)-one. These hypotheses are grounded in the established activities of structurally similar compounds and provide a logical starting point for experimental validation.

1. Inhibition of Cyclooxygenase (COX) Enzymes

A prominent and well-documented activity of many indazole derivatives is their anti-inflammatory effect, often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4][5] Overexpression of COX-2 is a hallmark of many inflammatory conditions and cancers.

Hypothesized Signaling Pathway: COX-2 Inhibition

COX2_Inhibition Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Catalysis Pro-inflammatory Prostaglandins Pro-inflammatory Prostaglandins Prostaglandin H2 (PGH2)->Pro-inflammatory Prostaglandins Inflammation & Pain Inflammation & Pain Pro-inflammatory Prostaglandins->Inflammation & Pain 4,5-dihydro-1H-indazol-6(7H)-one 4,5-dihydro-1H-indazol-6(7H)-one 4,5-dihydro-1H-indazol-6(7H)-one->COX-2 Inhibition

Caption: Proposed inhibition of the COX-2 pathway by 4,5-dihydro-1H-indazol-6(7H)-one.

2. Modulation of Protein Kinase Activity

The structural similarity of the indazole core to the purine base of ATP makes it an ideal scaffold for designing protein kinase inhibitors.[3] Kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, most notably cancer. Indazole derivatives have been shown to inhibit various kinases, including ERK1/2 and Pim kinases.[9][10]

Hypothesized Signaling Pathway: Kinase Inhibition

Kinase_Inhibition ATP ATP Protein Kinase Protein Kinase ATP->Protein Kinase Substrate Protein Substrate Protein Protein Kinase->Substrate Protein Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cellular Response (e.g., Proliferation, Survival) Cellular Response (e.g., Proliferation, Survival) Phosphorylated Substrate->Cellular Response (e.g., Proliferation, Survival) 4,5-dihydro-1H-indazol-6(7H)-one 4,5-dihydro-1H-indazol-6(7H)-one 4,5-dihydro-1H-indazol-6(7H)-one->Protein Kinase Competitive Inhibition

Caption: Hypothesized competitive inhibition of a protein kinase by 4,5-dihydro-1H-indazol-6(7H)-one.

3. Interaction with G-Protein Coupled Receptors (GPCRs)

Indazole derivatives have also been developed as ligands for G-protein coupled receptors (GPCRs), such as the serotonin 5-HT3 receptor.[1] GPCRs constitute a large family of transmembrane receptors that are involved in a multitude of physiological processes and are major drug targets.

Hypothesized Signaling Pathway: GPCR Antagonism

GPCR_Antagonism Endogenous Ligand Endogenous Ligand GPCR GPCR Endogenous Ligand->GPCR Binding & Activation G-Protein G-Protein GPCR->G-Protein Activation Downstream Signaling Downstream Signaling G-Protein->Downstream Signaling 4,5-dihydro-1H-indazol-6(7H)-one 4,5-dihydro-1H-indazol-6(7H)-one 4,5-dihydro-1H-indazol-6(7H)-one->GPCR Antagonism

Caption: Hypothesized antagonism of a GPCR by 4,5-dihydro-1H-indazol-6(7H)-one.

Experimental Workflows for Mechanism of Action Elucidation

To move from hypothesis to definitive mechanism, a systematic and multi-tiered experimental approach is required. The following protocols outline a robust strategy for characterizing the pharmacological activity of 4,5-dihydro-1H-indazol-6(7H)-one.

Tier 1: Initial Target Class Screening

The first step is to perform broad-based screening to identify the general class of biological targets with which the compound interacts.

Experimental Workflow: Initial Target Screening

Initial_Screening_Workflow Compound 4,5-dihydro-1H-indazol-6(7H)-one COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay Kinome_Screen Broad Kinome Profiling Compound->Kinome_Screen GPCR_Screen GPCR Binding Panel Compound->GPCR_Screen Data_Analysis Data Analysis & Hit Identification COX_Assay->Data_Analysis Kinome_Screen->Data_Analysis GPCR_Screen->Data_Analysis

Caption: Workflow for initial screening of 4,5-dihydro-1H-indazol-6(7H)-one against major target classes.

This assay determines the compound's ability to inhibit COX-1 and COX-2, providing an indication of its anti-inflammatory potential and selectivity.[11][12][13][14]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of human recombinant COX-1 and COX-2 enzymes. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

  • Inhibitor Addition: Add serial dilutions of the test compound, a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1), and vehicle control to the wells.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Detection: Immediately measure the peroxidase activity by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC50(COX-1) / IC50(COX-2).

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Selectivity Index (SI) The ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.

This high-throughput screening method assesses the compound's inhibitory activity against a large panel of protein kinases, providing a comprehensive overview of its kinase selectivity profile.[15][16][17][18][19]

Step-by-Step Methodology:

  • Compound Preparation: Prepare the test compound at a concentration suitable for screening (typically 1-10 µM).

  • Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a broad panel of kinases (e.g., >300 kinases).

  • Assay Performance: The service provider will perform the kinase activity assays in the presence of the test compound. These assays typically measure the phosphorylation of a substrate using methods such as radiometric assays (33P-ATP) or luminescence-based ADP detection (e.g., ADP-Glo™).

  • Data Analysis: The results are typically provided as the percentage of inhibition at the tested concentration for each kinase. Potent hits can then be followed up with dose-response curves to determine IC50 values.

This screening approach evaluates the compound's ability to bind to a wide range of GPCRs.

Step-by-Step Methodology:

  • Compound Preparation: Solubilize the test compound in an appropriate buffer.

  • GPCR Membrane Preparation: Utilize a panel of cell membranes prepared from cell lines overexpressing specific GPCR targets.[20][21]

  • Competitive Radioligand Binding Assay:

    • Incubate the GPCR membranes with a known radiolabeled ligand for that receptor and varying concentrations of the test compound.[20]

    • After reaching equilibrium, separate the bound and free radioligand by filtration.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate the inhibition constant (Ki) to quantify its binding affinity for each GPCR.

Tier 2: In-Depth Mechanistic and Cellular Studies

Once a primary target or target class has been identified, the next tier of experiments focuses on detailed mechanistic characterization and assessment of cellular activity.

Experimental Workflow: In-Depth Mechanistic Studies

Mechanistic_Studies_Workflow Identified_Target Primary Target(s) from Tier 1 Enzyme_Kinetics Enzyme Kinetic Studies (e.g., Michaelis-Menten) Identified_Target->Enzyme_Kinetics Cell_Based_Assays Cell-Based Functional Assays Identified_Target->Cell_Based_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Identified_Target->SAR_Studies Mechanism_Confirmation Confirmation of Cellular Mechanism Enzyme_Kinetics->Mechanism_Confirmation Cell_Based_Assays->Mechanism_Confirmation SAR_Studies->Mechanism_Confirmation

Caption: Workflow for detailed mechanistic characterization of the interaction between the compound and its identified target.

For compounds that show enzymatic inhibition (e.g., of COX or a specific kinase), these studies elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Step-by-Step Methodology:

  • Assay Setup: Perform the enzymatic assay as described in Tier 1, but vary the concentration of both the substrate and the inhibitor.

  • Data Collection: Measure the initial reaction velocity at each combination of substrate and inhibitor concentrations.

  • Data Analysis: Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor. This will reveal the mode of inhibition.

These assays confirm that the observed in vitro activity translates to a functional effect in a cellular context.

  • For COX-2 Inhibitors: Measure the production of prostaglandins (e.g., PGE2) in cells (e.g., macrophages) stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence and absence of the test compound.

  • For Kinase Inhibitors: Assess the phosphorylation status of the kinase's downstream substrates in relevant cancer cell lines using techniques like Western blotting or phospho-specific ELISAs.

  • For GPCR Ligands: Use functional assays such as GTPγS binding assays or second messenger assays (e.g., cAMP or calcium flux assays) to determine if the compound acts as an agonist, antagonist, or inverse agonist.[22][23]

Synthesize and test a series of analogs of 4,5-dihydro-1H-indazol-6(7H)-one to understand how structural modifications affect its biological activity. This provides insights into the key chemical features required for target engagement and can guide the optimization of lead compounds.[24][25][26]

Tier 3: In Vivo Pharmacological Evaluation

The final stage of preclinical mechanism of action studies involves evaluating the compound's efficacy in relevant animal models of disease.

Experimental Workflow: In Vivo Evaluation

InVivo_Workflow Confirmed_Cellular_Activity Compound with Confirmed Cellular MOA PK_PD_Studies Pharmacokinetic & Pharmacodynamic Studies Confirmed_Cellular_Activity->PK_PD_Studies Animal_Model_Selection Selection of Relevant Animal Model PK_PD_Studies->Animal_Model_Selection Efficacy_Study In Vivo Efficacy Study Animal_Model_Selection->Efficacy_Study Proof_of_Concept In Vivo Proof of Concept Efficacy_Study->Proof_of_Concept

Caption: Workflow for the in vivo evaluation of the test compound.

If the compound is identified as a COX inhibitor or has anti-inflammatory properties, its efficacy can be tested in models such as:

  • Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation where the compound's ability to reduce swelling is measured.[27][28][29][30][31][32]

  • Formalin Test: This model assesses both acute and chronic pain responses.[27][29]

  • Complete Freund's Adjuvant (CFA)-Induced Arthritis: A model of chronic inflammation and pain.[27][29]

For compounds identified as kinase inhibitors with anti-proliferative effects in cancer cell lines, their in vivo efficacy can be evaluated in:

  • Xenograft Models: Human cancer cells are implanted into immunocompromised mice, and the compound's ability to inhibit tumor growth is assessed.

Conclusion

While the specific mechanism of action for 4,5-dihydro-1H-indazol-6(7H)-one is yet to be fully elucidated, its chemical structure firmly places it within a class of compounds with rich and diverse pharmacology. The proposed mechanisms of action—COX inhibition, kinase modulation, and GPCR interaction—provide a rational framework for initiating a comprehensive investigation. The detailed experimental workflows outlined in this guide offer a clear and systematic path for researchers to not only uncover the primary mechanism of action of this intriguing molecule but also to explore its full therapeutic potential. Through this structured approach, the scientific community can effectively unlock the promise held within the 4,5-dihydro-1H-indazol-6(7H)-one scaffold.

References
  • Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. ACS Publications. Available at: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. Available at: [Link]

  • In Vivo Pain Models. Charles River Laboratories. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • What in vivo models are used for pain studies?. Patsnap Synapse. Available at: [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PMC. Available at: [Link]

  • Pain, Immunology & Inflammation Models. Pharmaron CRO. Available at: [Link]

  • Inhibitor Profiling: Kinases. DIANA Biotechnologies. Available at: [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-portal.org. Available at: [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. Available at: [Link]

  • GTPγS Binding Assays. Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

  • A B2(OH)4-Mediated Synthesis of 2-Substituted Indazolone and Its Application in a DNA-Encoded Library. Organic Letters. ACS Publications. Available at: [Link]

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Available at: [Link]

  • 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317. PubChem. Available at: [Link]

  • Structure-activity relationship (SAR) of di-hydroxyl groups bearing analogs 2, 3, 5 and 6. ResearchGate. Available at: [Link]

  • Indazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. PubMed. Available at: [Link]

  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. PMC. Available at: [Link]

  • development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]

  • Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase. MDPI. Available at: [Link]

Sources

Exploratory

Crystallographic Profiling and Pharmacological Engineering of 4,5-Dihydro-1H-indazol-6(7H)-one Derivatives

Executive Summary The 4,5-dihydro-1H-indazol-6(7H)-one scaffold—and its structural isomers, such as the 4(5H)-ones—represents a highly privileged bicyclic system in modern medicinal chemistry[1][2]. Characterized by an a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,5-dihydro-1H-indazol-6(7H)-one scaffold—and its structural isomers, such as the 4(5H)-ones—represents a highly privileged bicyclic system in modern medicinal chemistry[1][2]. Characterized by an aromatic pyrazole ring fused to a partially saturated cyclohexenone system, this scaffold offers a unique combination of hydrogen-bonding capacity, conformational flexibility, and diverse substitution vectors. This technical guide explores the solid-state crystallographic signatures of these derivatives, details self-validating protocols for their synthesis and crystallization, and evaluates their structure-activity relationships (SAR) against critical oncological and microbial targets.

Crystallographic Signatures & Solid-State Conformation

Understanding the spatial geometry of 4,5-dihydro-1H-indazol-6(7H)-one derivatives is paramount for structure-based drug design. High-resolution X-ray diffraction (XRD) studies reveal that these molecules typically crystallize in monoclinic (e.g., P21​/c ) or orthorhombic (e.g., P21​21​21​ ) space groups[3].

The defining geometric feature is the conformational dichotomy between the two fused rings:

  • Planar Pyrazole Core: The nitrogen-containing heterocyclic ring maintains strict planarity due to its delocalized π -electron system.

  • Sofa Conformation of the Saturated Ring: The partially saturated six-membered ring deviates from planarity, adopting a characteristic sofa (or half-chair) conformation[3]. This puckering is a thermodynamic necessity; it minimizes torsional strain and prevents steric clashes between bulky substituents at the C4, C5, C6, and C7 positions.

Tautomerism and Supramolecular Synthons

A critical variable in the solid-state behavior of these derivatives is annular tautomerism (1H vs. 2H forms). The equilibrium between these tautomers dictates the spatial trajectory of the hydrogen bond donors (N–H) and acceptors (C=O, N). In the crystalline state, these molecules frequently self-assemble into complex supramolecular architectures—such as infinite chains or cyclic trimers—driven by robust N–H···N and N–H···Cl/O interactions. These networks are mathematically described by graph-set descriptors such as C(4) , C(6) , and R64​(12) , which map the hydrogen-bonded motifs[3].

Synthetic Workflows & Single-Crystal Growth Protocol

The primary synthetic route to the dihydro-1H-indazol-6(7H)-one core involves the regioselective cyclocondensation of substituted cyclohexenone derivatives (such as 1,5-diaryl-4-acetylcyclohexen-3-ones) with hydrazine hydrate[2][4].

SynthesisPathway A Substituted Cyclohexanone (1,3-dicarbonyl precursor) C Hydrazone Intermediate A->C Nucleophilic Attack B Hydrazine Hydrate (NH2-NH2) B->C D Intramolecular Cyclization (Dehydration) C->D Acid Catalysis / Heat E 4,5-dihydro-1H-indazol-6(7H)-one Derivatives D->E Tautomerization

Fig 1: Cyclocondensation pathway for 4,5-dihydro-1H-indazol-6(7H)-one derivatives.

Self-Validating Protocol: Vapor Diffusion Crystallization

To obtain diffraction-quality single crystals (typically >0.1 mm in all dimensions) suitable for XRD, the vapor diffusion method is highly recommended over standard solvent evaporation.

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Dissolve 10–15 mg of the purified derivative in 0.5 mL of a polar aprotic solvent (e.g., dichloromethane or ethyl acetate).

    • Causality: High initial solubility ensures a concentrated monomeric state, preventing premature amorphous precipitation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL glass vial.

    • Causality: This step removes microscopic dust particles that act as heterogeneous nucleation sites, which would otherwise force the rapid formation of microcrystalline powders rather than large single crystals.

  • Antisolvent Layering: Place the unsealed 2 mL vial inside a larger 20 mL sealed chamber containing 3–5 mL of a volatile, non-polar antisolvent (e.g., n-hexane or pentane).

    • Causality: The slow vapor-phase transfer of the antisolvent into the sample solution gradually lowers the dielectric constant of the mixture. This induces supersaturation at a controlled, kinetically favorable rate, preventing crystal twinning and lattice defects.

  • Incubation: Store the chamber in a vibration-free environment at a constant 20 °C for 3 to 7 days.

  • In-Process Validation (PLM): Before mounting, inspect the harvested crystals under a Polarized Light Microscope (PLM).

    • Causality: Complete, uniform extinction of light upon stage rotation confirms the single-crystal nature (lack of multi-domain boundaries), validating the crystal for high-resolution X-ray diffraction.

Pharmacological Profiling & Structure-Activity Relationships

The indazole scaffold is a cornerstone in the development of FDA-approved therapeutics[1][2]. Derivatives of 4,5-dihydro-1H-indazole exhibit profound biological activities, heavily influenced by the substituents placed on the sofa-conformed saturated ring and the planar pyrazole core.

Quantitative Bioactivity Data

The table below summarizes the robust efficacy of specific derivatives against oncological and microbial targets:

Compound / DerivativeTarget / AssayBioactivity (IC50 / MIC50)Key Structural Feature
Compound 7j (1H-indazol-3-amine hybrid)HDAC6 (Anticancer)IC50 = 34 nMBenzohydroxamic acid moiety[4]
Compound 36 IDO1 (Colorectal Cancer)IC50 = 0.4 µMN-(4-fluorobenzyl) substitution[4]
4a (4-Phenyl-6-(4-methoxyphenyl)-...-3-ol)Tubulin PolymerizationModerate Inhibition4-methoxyphenyl group[5]
N,N-dimethyl-4-(...-indazol-4-yl)aniline S. typhimurium (Microbial)MIC50 = 3.85 mg/mLN,N-dimethyl moiety[4]
3-methyl-4-(3-nitrophenyl)-...-indazole S. typhimurium (Microbial)MIC50 = 4.12 mg/mL3-nitrophenyl substitution[4]
Mechanistic Pathway in Oncology

Indazole derivatives are particularly potent in oncology due to their ability to act as dual-target inhibitors. For example, certain hybrids inhibit Histone Deacetylase 6 (HDAC6) by chelating the catalytic zinc ion, while simultaneously disrupting tubulin polymerization by binding to the colchicine site[4][5].

BiologicalMechanism Ligand Indazole-6(7H)-one Scaffold Target1 HDAC6 Inhibition Ligand->Target1 Zinc Ion Chelation Target2 Tubulin Polymerization Inhibition Ligand->Target2 Colchicine Site Binding Effect1 Accumulation of Acetylated alpha-Tubulin Target1->Effect1 Effect2 Microtubule Destabilization Target2->Effect2 Outcome Cell Cycle Arrest & Apoptosis (Anticancer Efficacy) Effect1->Outcome Effect2->Outcome

Fig 2: Dual-target pharmacological mechanism of indazole-based anticancer agents.

References

  • Khan et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." National Institutes of Health (PMC).
  • BenchChem Technical Support Team. "3-methyl-6,7-dihydro-1H-indazol-4(5H)-one." Benchchem.
  • Mishnev et al. "Resolution, absolute configuration, and synthetic transformations of 7-amino-tetrahydroindazolones." ResearchGate.
  • "Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective." ResearchGate.
  • "Design, synthesis and molecular docking of novel diarylcyclohexenone and diarylindazole derivatives as tubulin polymerization inhibitors." National Institutes of Health (PMC).

Sources

Foundational

Discovery, Evolution, and Synthesis of 4,5-Dihydro-1H-indazol-6(7H)-one: A Technical Guide

Executive Summary & Historical Context The strategic saturation of aromatic heterocycles—often termed "escaping from flatland"—has become a cornerstone of modern drug discovery. By increasing the sp³ character of privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

The strategic saturation of aromatic heterocycles—often termed "escaping from flatland"—has become a cornerstone of modern drug discovery. By increasing the sp³ character of privileged scaffolds, medicinal chemists can dramatically improve solubility, metabolic stability, and three-dimensional target engagement. Among these partially saturated frameworks, 4,5-dihydro-1H-indazol-6(7H)-one (also referred to as 1,4,5,7-tetrahydro-6H-indazol-6-one) has emerged as a highly versatile building block[1].

Historically, the synthesis of tetrahydroindazoles heavily favored the 4-one isomer (derived from 1,3-cyclohexanedione), which has been extensively explored in the development of human neutrophil elastase (HNE) inhibitors[1]. However, the discovery of the 6-one isomer unlocked a unique structural vector. By shifting the ketone to the C6 position, researchers gained a powerful handle for late-stage functionalization, enabling the synthesis of highly potent Sigma-2 receptor ligands[2], kinase inhibitors, and novel antiproliferative agents[3].

This technical guide provides an authoritative, step-by-step breakdown of the regioselective synthesis of 4,5-dihydro-1H-indazol-6(7H)-one, focusing on mechanistic causality, in-process validation, and yield optimization.

Mechanistic Pathway & Retrosynthetic Logic

The primary challenge in synthesizing the 6-one isomer lies in regiocontrol. Direct reaction of hydrazine with an unprotected dione often leads to polymeric mixtures or the undesired 4-one isomer. To precisely install the ketone at the C6 position of the indazole, the synthesis employs 1,4-dioxaspiro[4]decan-7-one (1,3-cyclohexanedione monoethylene acetal) as the starting material.

The acetal acts as a robust protecting group that directs formylation to the less sterically hindered C8 position. Subsequent cyclocondensation with hydrazine forms the pyrazole core, placing the acetal precisely at the C6 position of the new bicyclic system. Final acid-catalyzed deprotection reveals the target ketone[2].

Retrosynthesis Target 4,5-Dihydro-1H- indazol-6(7H)-one Acetal 6-Acetal-Protected Tetrahydroindazole Target->Acetal Acetal Deprotection Formyl 8-(Hydroxymethylene)- 1,4-dioxaspiro decan-7-one Acetal->Formyl Hydrazine Cyclization SM 1,4-Dioxaspiro[4.5] decan-7-one Formyl->SM Regioselective Formylation

Retrosynthetic pathway for 4,5-dihydro-1H-indazol-6(7H)-one via regioselective formylation.

Step-by-Step Experimental Protocol (Self-Validating System)

As a Senior Application Scientist, it is critical to implement in-process analytical controls to ensure the integrity of the synthetic pipeline. The following protocol details the causality behind each experimental choice.

Step 1: Regioselective Formylation

Objective: Install a 1,3-dicarbonyl equivalent to prime the system for pyrazole annulation.

  • Reagents: 1,4-Dioxaspiro[4]decan-7-one (1.0 eq), Ethyl formate (1.5 eq), Sodium methoxide (NaOMe, 1.2 eq), anhydrous THF.

  • Procedure: Cool a suspension of NaOMe in THF to 0 °C under an inert N₂ atmosphere. Add a pre-mixed solution of the starting material and ethyl formate dropwise over 30 minutes. Allow the reaction to gradually warm to room temperature and stir for 12 hours.

  • Mechanistic Causality: NaOMe deprotonates the kinetically and thermodynamically favored C8 position. The C6 position is sterically hindered by the adjacent spiro-acetal, preventing undesired regioisomers. The resulting enolate attacks ethyl formate, yielding the hydroxymethylene derivative (which exists predominantly as the enol tautomer).

  • System Validation: Reaction completion must be confirmed by LC-MS. Validate the mass shift from the starting material (m/z 156) to the formylated intermediate (m/z 184).

Step 2: Pyrazole Annulation (Cyclocondensation)

Objective: Construct the fused aromatic pyrazole ring.

  • Reagents: Formylated intermediate (1.0 eq), Hydrazine hydrate (NH₂NH₂·H₂O, 1.2 eq), absolute Ethanol.

  • Procedure: Dissolve the crude intermediate in ethanol. Cool to 0 °C and add hydrazine hydrate dropwise. Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Mechanistic Causality: The addition of hydrazine is highly exergonic. Ethanol is utilized as a protic solvent to stabilize the polar transition states[3]. The primary amine of hydrazine selectively attacks the highly electrophilic formyl carbon, followed by an intramolecular dehydrative condensation at the C7 ketone to close the aromatic ring.

  • System Validation: Monitor via TLC and UV-Vis spectroscopy. The disappearance of the UV-inactive starting material and the emergence of a strongly UV-active spot at 254 nm confirms the formation of the conjugated pyrazole chromophore.

Step 3: Acetal Deprotection

Objective: Unmask the C6 ketone to yield the final scaffold.

  • Reagents: Acetal-protected indazole, 3N HCl (aq), THF.

  • Procedure: Dissolve the intermediate in THF. Add 3N HCl and stir the biphasic mixture at 50 °C for 3 hours. Cool to room temperature and carefully neutralize with saturated NaHCO₃.

  • Mechanistic Causality: The robust pyrazole core is entirely stable to these conditions, while the acid-catalyzed hydrolysis selectively cleaves the dioxolane ring[2]. THF is chosen as the co-solvent to ensure the hydrophobic indazole intermediate remains fully solubilized during hydrolysis.

  • System Validation: ¹H NMR spectroscopy is the critical validation tool here. The complete disappearance of the characteristic ethylene glycol multiplet at δ 3.9–4.0 ppm (4H, -O-CH₂-CH₂-O-) confirms 100% acetal cleavage.

Quantitative Data & Yield Optimization

The table below synthesizes the optimal reaction parameters and expected yields based on established solid-phase and solution-phase methodologies[2][3][5].

Reaction StepCatalyst / ReagentsTemp (°C)Time (h)Typical Yield (%)Mechanistic Role
Regioselective Formylation NaOMe, HCOOEt0 to 251275 - 85Regiocontrolled enolate formation & acylation
Pyrazole Annulation NH₂NH₂·H₂O, EtOH80 (Reflux)480 - 90Nucleophilic attack & dehydrative cyclization
Acetal Deprotection 3N HCl, THF50370 - 80Acid-catalyzed dioxolane hydrolysis

Applications in Targeted Drug Development

Once synthesized, the 4,5-dihydro-1H-indazol-6(7H)-one core serves as a privileged scaffold. The C6 ketone is an exceptional electrophilic vector for late-stage diversification. Reductive amination at this position has been successfully utilized to generate libraries of highly potent and selective Sigma-2 receptor ligands, which are critical probes for neuropsychiatric disorders and oncology[2]. Furthermore, differential N-alkylation at the pyrazole N1/N2 positions allows for the tuning of pharmacokinetic properties (e.g., polar surface area) required for optimal target engagement[5].

Functionalization Core 4,5-Dihydro-1H-indazol-6(7H)-one (Privileged Scaffold) RedAm Reductive Amination (C6 position) Core->RedAm Grignard Grignard Addition (C6 position) Core->Grignard Alkylation N-Alkylation (N1/N2 position) Core->Alkylation Sigma2 Sigma-2 Receptor Ligands RedAm->Sigma2 Kinase Kinase Inhibitors Grignard->Kinase HNE HNE Inhibitors Alkylation->HNE

Late-stage functionalization of the C6-ketone scaffold for targeted drug discovery.

References

  • Crocetti, L., et al. "1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors." Bioorganic & Medicinal Chemistry Letters, 2021. [1]

  • Park, H., et al. "Solid-phase parallel synthesis of a tetrahydroindazolone library containing three unique core skeletons." Chemistry–An Asian Journal, 2011. [5]

  • Scala, A., et al. "Efficient Synthesis of Highly Substituted Tetrahydroindazolone Derivatives." Molecular Diversity, 2015. [3]

  • Iyamu, C., et al. "Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands." ChemMedChem, 2019. [2]

  • Sharma, U., et al. "C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles." The Journal of Organic Chemistry, 2016. [6]

  • Gentry, E. C., et al. "Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis." Chemical Reviews, 2021. [7]

Sources

Exploratory

Thermodynamic Stability and Tautomeric Dynamics of 4,5-Dihydro-1H-indazol-6(7H)-one: A Technical Guide for Drug Development

Executive Summary The partially saturated bicyclic scaffold, 4,5-dihydro-1H-indazol-6(7H)-one, represents a privileged pharmacophore in modern medicinal chemistry. Frequently deployed in the design of kinase inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The partially saturated bicyclic scaffold, 4,5-dihydro-1H-indazol-6(7H)-one, represents a privileged pharmacophore in modern medicinal chemistry. Frequently deployed in the design of kinase inhibitors, Hsp90 probes, and stabilizers of thermolabile mutant proteins (such as p53-Y220C), its efficacy is intrinsically linked to its thermodynamic stability and tautomeric state. This whitepaper provides an in-depth analysis of the thermodynamic forces governing this scaffold, detailing the causality behind its tautomeric equilibria and providing self-validating experimental workflows for its synthesis and characterization.

Structural and Thermodynamic Fundamentals

The 4,5-dihydro-1H-indazol-6(7H)-one molecule consists of a pyrazole ring fused to a partially saturated cyclohexanone ring. This unique architecture subjects the molecule to two distinct modes of tautomerism, each with profound implications for drug-target engagement.

Annular Tautomerism (1H vs. 2H)

Like all indazole derivatives, the pyrazole ring exhibits annular tautomerism, existing primarily in an equilibrium between the 1H- and 2H-forms (1[1]). Theoretical and experimental studies consistently demonstrate that the 1H-tautomer is thermodynamically more stable across most phases (2[2]). The free energy of the 1H-tautomer is typically 2.3 to 3.6 kcal/mol lower than that of the 2H-tautomer (3[3]). This energy gap is driven by the preservation of aromaticity in the 1H-form, whereas the 2H-form adopts a higher-energy quinonoid structure (4[4]).

Keto-Enol Tautomerism at C6

The presence of the ketone at the C6 position introduces a secondary layer of complexity: keto-enol tautomerism (5[5]). A proton can theoretically migrate from the adjacent C5 or C7 positions to the ketone oxygen, generating a hydroxyl group and extending conjugation. However, because full aromatization of the six-membered ring cannot occur without oxidative dehydrogenation, the keto form remains overwhelmingly favored thermodynamically. The enol form is generally considered a transient, high-energy state unless deliberately trapped by acylation or extreme pH conditions.

Tautomerism H1 1H-Keto Tautomer (Thermodynamically Favored) H2 2H-Keto Tautomer (+2.3 to +3.6 kcal/mol) H1->H2 Annular Proton Transfer (Solvent Dependent) Enol 1H-Enol Tautomer (High Energy / Transient) H1->Enol Keto-Enol Tautomerization (pH Dependent) Target Target Engagement (e.g., p53-Y220C) H1->Target High Affinity Binding (Optimal H-Bonding) H2->Target Low Affinity Binding

Fig 1. Thermodynamic relationship of 4,5-dihydro-1H-indazol-6(7H)-one tautomers and target binding.

Quantitative Thermodynamic Data

To facilitate rational drug design, the thermodynamic parameters of the tautomeric states are summarized below. Understanding these energy landscapes is critical when optimizing the scaffold for specific binding pockets.

Property1H-Keto Tautomer2H-Keto Tautomer1H-Enol Tautomer
Relative Free Energy (ΔG) 0.0 kcal/mol (Reference)+2.3 to +3.6 kcal/mol> +10.0 kcal/mol
Dipole Moment High (Favored in polar media)Low (Stabilized by dimers)Variable
Aromaticity Full pyrazole aromaticityQuinonoid character (reduced)Cross-conjugated
Pharmacological Role Primary active pharmacophoreTransient intermediateNegligible

Implications for Molecular Pharmacology

The thermodynamic preference for the 1H-keto tautomer directly dictates the molecule's pharmacological utility. In the context of oncology, dihydroindazolone derivatives have shown remarkable efficacy in stabilizing the thermolabile p53 cancer mutant Y220C (6[6]). The Y220C mutation creates a narrow, hydrophobic crevice that destabilizes the protein by ~4 kcal/mol.

When 4,5-dihydro-1H-indazol-6(7H)-one derivatives bind this pocket, the 1H-nitrogen acts as a critical hydrogen bond donor, while the C6 ketone acts as an acceptor. If the thermodynamic equilibrium were to shift toward the 2H-tautomer, the spatial orientation of the hydrogen bond donor would be displaced by approximately 1.4 Å, resulting in a severe steric clash and a complete loss of stabilizing affinity. Therefore, maintaining the 1H-keto thermodynamic sink is a non-negotiable parameter in lead optimization.

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and characterization of this scaffold must not rely on assumed outcomes. The following protocols are designed as self-validating systems, incorporating internal checkpoints to verify thermodynamic and structural fidelity.

Regioselective Synthesis Protocol

The primary synthetic route involves the cyclocondensation of a substituted cyclohexanedione with hydrazine (7[7]).

Step 1: Enaminone Formation

  • Dissolve 10 mmol of 1,4-cyclohexanedione in 15 mL of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Stir at 90°C for 4 hours under an inert argon atmosphere.

  • Causality & Validation: DMF-DMA is selected because it acts seamlessly as both the formylating reactant and the solvent, driving the equilibrium entirely toward the highly electrophilic 2-((dimethylamino)methylene)cyclohexane-1,4-dione intermediate.

  • Self-Validation Checkpoint: Extract a 50 µL aliquot, remove the solvent in vacuo, and perform a rapid 1H NMR (CDCl3). The appearance of a distinct singlet at ~7.5 ppm confirms the vinylic proton of the enaminone. Do not proceed until >95% conversion is validated.

Step 2: Cyclocondensation

  • Concentrate the validated enaminone mixture and redissolve in 20 mL of absolute ethanol.

  • Cool the solution to 0°C and add 11 mmol of hydrazine hydrate dropwise.

  • Causality & Validation: Ethanol provides the optimal dielectric constant to stabilize the polar transition state. Hydrazine hydrate is chosen over anhydrous hydrazine to moderate nucleophilicity, preventing off-target hydrazone formation at the C6 ketone.

  • Reflux for 3 hours, cool, and isolate the precipitated 4,5-dihydro-1H-indazol-6(7H)-one via vacuum filtration.

Thermodynamic Characterization Protocol

Static structural data is insufficient for dynamic tautomeric systems. We utilize Variable-Temperature NMR (VT-NMR) to extract the foundational thermodynamic parameters.

  • Prepare a 15 mM solution of the synthesized compound in anhydrous DMSO-d6.

  • Acquire 1H NMR spectra across a temperature gradient from 298K to 348K in 10K increments.

  • Causality & Validation: As temperature increases, the equilibrium constant ( Keq​ ) between the 1H and 2H tautomers shifts. By integrating the distinct pyrazole C3-H proton signals for both tautomers at each temperature, we calculate Keq​ .

  • Plot ln(Keq​) versus 1/T to generate a van 't Hoff plot. The slope ( −ΔH/R ) and intercept ( ΔS/R ) provide the precise enthalpy and entropy of tautomerization, offering a mathematically self-validating thermodynamic profile of the batch.

Workflow S1 1,4-Cyclohexanedione + DMF-DMA S2 Enaminone Intermediate S1->S2 Formylation V1 In-Situ 1H NMR Validation (Confirm Electrophile) S2->V1 Aliquot Extraction S3 Cyclocondensation (+ Hydrazine Hydrate) V1->S3 Proceed if >95% Conversion S4 4,5-Dihydro-1H-indazol-6(7H)-one S3->S4 Regioselective Closure V2 Variable-Temp NMR & DSF (Extract ΔH, ΔS, K_eq) S4->V2 Thermodynamic Profiling

Fig 2. Self-validating synthetic and thermodynamic characterization workflow for the indazole core.

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Protocols & Analytical Methods

Method

Catalytic Synthesis of 4,5-Dihydro-1H-indazol-6(7H)-one: A Comprehensive Guide for Researchers

Introduction: The Significance of the Indazolone Scaffold in Drug Discovery The 4,5-dihydro-1H-indazol-6(7H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Indazolone Scaffold in Drug Discovery

The 4,5-dihydro-1H-indazol-6(7H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][2] This bicyclic structure, comprising a fused pyrazole and cyclohexenone ring system, serves as a versatile building block for the synthesis of a wide array of biologically active molecules.[3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potential applications as kinase inhibitors and other therapeutic agents. The inherent structural features of the indazolone ring system allow for three-dimensional diversity, which is crucial for optimizing ligand-receptor interactions and developing novel drug candidates.[4][5]

This comprehensive guide provides detailed application notes and protocols for the catalytic synthesis of 4,5-dihydro-1H-indazol-6(7H)-one, with a focus on scientifically sound and field-proven methodologies. We will delve into the mechanistic underpinnings of the key synthetic strategies, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Primary Synthetic Strategy: Acid-Catalyzed Cyclocondensation of 1,3-Cyclohexanedione and Hydrazine

The most direct and widely employed method for the synthesis of 4,5-dihydro-1H-indazol-6(7H)-one is the acid-catalyzed cyclocondensation of 1,3-cyclohexanedione with hydrazine hydrate.[4][6] This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final indazolone product. The use of an acid catalyst is crucial for activating the carbonyl group of the dione, thereby facilitating the initial nucleophilic attack by hydrazine.

Mechanistic Rationale

The reaction is initiated by the protonation of one of the carbonyl groups of 1,3-cyclohexanedione by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of hydrazine. The resulting tetrahedral intermediate then undergoes dehydration to form a hydrazone. Subsequent intramolecular attack of the second nitrogen atom of the hydrazine moiety onto the remaining carbonyl group leads to the formation of a five-membered heterocyclic ring. A final dehydration step, also facilitated by the acidic conditions, yields the aromatic pyrazole ring fused to the cyclohexenone system.

Experimental Protocol: Acid-Catalyzed Synthesis of 4,5-Dihydro-1H-indazol-6(7H)-one

This protocol details a standard procedure for the synthesis of the target compound via acid-catalyzed cyclocondensation.

Materials and Reagents
Reagent/MaterialGradeSupplier
1,3-Cyclohexanedione97%Sigma-Aldrich
Hydrazine hydrate (50-60%)Reagent GradeSigma-Aldrich
Glacial Acetic AcidACS GradeFisher Scientific
Ethanol200 Proof, AbsoluteVWR
Ethyl acetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Sodium sulfate (anhydrous)ACS GradeVWR
Instrumentation
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-cyclohexanedione (10.0 g, 89.2 mmol) in ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add glacial acetic acid (5 mL) to serve as the catalyst. Subsequently, add hydrazine hydrate (4.8 mL, ~98.1 mmol, 1.1 equivalents) dropwise over a period of 10 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: 1:1 ethyl acetate/hexane). The disappearance of the 1,3-cyclohexanedione spot and the appearance of a new, more polar spot indicates the formation of the product.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers and wash with a saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Dry the resulting solid under vacuum to a constant weight. Characterize the final product by melting point, NMR spectroscopy, and mass spectrometry to confirm its identity and purity. The expected molecular weight of 4,5-dihydro-1H-indazol-6(7H)-one is 136.15 g/mol .[1]

Expected Yield and Purity

Typical yields for this reaction range from 70-85%, depending on the purity of the starting materials and the efficiency of the purification process. The final product should be a white to off-white solid with a melting point in the range of 158-162 °C.

Alternative Catalytic Approach: Molecular Iodine-Catalyzed Synthesis

While acid catalysis is the most common approach, molecular iodine has emerged as a mild and efficient catalyst for the synthesis of various indazole derivatives.[7] Although a specific protocol for the synthesis of 4,5-dihydro-1H-indazol-6(7H)-one using this catalyst is not extensively documented, the general principle of iodine-catalyzed condensation of a dicarbonyl compound with hydrazine can be adapted. Molecular iodine is believed to act as a Lewis acid, activating the carbonyl group towards nucleophilic attack.

Conceptual Protocol

A plausible adaptation of the molecular iodine-catalyzed synthesis would involve reacting 1,3-cyclohexanedione with hydrazine hydrate in a suitable solvent, such as ethanol or methanol, in the presence of a catalytic amount of molecular iodine (e.g., 10 mol%). The reaction would likely proceed at room temperature or with gentle heating. The work-up and purification would be similar to the acid-catalyzed method. This approach offers the advantage of using a less corrosive and potentially more environmentally benign catalyst.

Data Presentation: Comparison of Catalytic Methods

Catalytic SystemTypical ConditionsAdvantagesDisadvantages
Acid Catalysis (e.g., Acetic Acid) Reflux in EthanolReadily available catalyst, well-established method, good yields.Requires heating, potential for side reactions.
Molecular Iodine Room temperature or gentle heating in Ethanol/MethanolMild reaction conditions, environmentally benign catalyst.Less documented for this specific substrate, may require optimization.

Visualizing the Synthesis

Reaction Scheme

G cluster_reactants Reactants cluster_product Product Cyclohexanedione 1,3-Cyclohexanedione Catalyst Acid Catalyst (e.g., Acetic Acid) Hydrazine Hydrazine Hydrate Indazolone 4,5-Dihydro-1H-indazol-6(7H)-one Catalyst->Indazolone Cyclocondensation

Caption: Acid-catalyzed synthesis of 4,5-dihydro-1H-indazol-6(7H)-one.

Experimental Workflow

G start Start setup Reaction Setup: Dissolve 1,3-cyclohexanedione in ethanol start->setup add_reagents Add Acetic Acid and Hydrazine Hydrate setup->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux workup Work-up: Rotovap, add water reflux->workup extraction Extract with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification characterization Characterize Product: NMR, MS, MP purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of 4,5-dihydro-1H-indazol-6(7H)-one.

Conclusion and Future Perspectives

The acid-catalyzed cyclocondensation of 1,3-cyclohexanedione and hydrazine remains a robust and reliable method for the synthesis of 4,5-dihydro-1H-indazol-6(7H)-one. This guide provides a detailed and actionable protocol for researchers in the field. The exploration of alternative, milder catalytic systems, such as molecular iodine, presents an exciting avenue for further research, potentially leading to more sustainable and efficient synthetic routes. The continued development of novel catalytic methods will undoubtedly facilitate the synthesis of diverse indazolone libraries for biological screening and accelerate the discovery of new therapeutic agents.

References

  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • Organic Syntheses. Indazole. Retrieved from [Link]

  • Gaikwad, D. D., Abed, S., & Pawar, R. P. (2009). Molecular Iodine as an efficient catalyst for the synthesis of indazole. International Journal of ChemTech Research, 1(3), 442-445.
  • ResearchGate. (n.d.). Mechanism for the synthesis of 4,5‐dihydro‐1H‐benzo[g]indazole. Retrieved from [Link]

  • MDPI. (2021, July 29). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Retrieved from [Link]

  • Jakspal, M., & Sharma, M. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Applied Pharmaceutical Science, 6(11), 213-222.
  • El-Sayed, E. M. (2014). 1, 3-cyclohexanedione and its derivatives as building blocks in organic synthesis. International Journal of Current Research, 6(11), 9583-9637.
  • Khan, I., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1238-1278.
  • El-Sayed, E. M., & Al-Ghorbani, M. (2010). Hydrazide-Hydrazones in the Synthesis of 1,3,4-Oxadiazine, 1,2,4-Triazine and Pyrazole Derivatives with Antitumor Activities. Letters in Drug Design & Discovery, 7(6), 455-460.
  • Wang, X., et al. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 2024-2077.
  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • Organic Chemistry Portal. Indazole synthesis. Retrieved from [Link]

  • RSC Publishing. (2021, April 20). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 1, 3-cyclohexanedione from resorcinol by transfer hydrogenation. Retrieved from [Link]

  • Hawbecker, B. L., et al. (1974). The Synthesis and Diazotization of Some Ketone Hydrazones. Ohio Journal of Science, 74(4), 246-250.
  • Wikipedia. 1,3-Cyclohexanedione. Retrieved from [Link]

  • PrepChem.com. Synthesis of cyclohexane-1,3-dione monophenylhydrazone. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • MDPI. (2025, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

  • Organic Syntheses. 3-ethoxy-2-cyclohexenone. Retrieved from [Link]

  • Springer. (2025, July 1). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Retrieved from [Link]

  • Organic Syntheses. 2-cyclohexenone. Retrieved from [Link]

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Application

Application Notes and Protocols: Condensation Reaction Mechanisms of 4,5-dihydro-1H-indazol-6(7H)-one

Introduction: The Versatility of the Indazolone Scaffold in Medicinal Chemistry The 4,5-dihydro-1H-indazol-6(7H)-one moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Indazolone Scaffold in Medicinal Chemistry

The 4,5-dihydro-1H-indazol-6(7H)-one moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of fused heterocyclic compounds. Its unique structural features, including a reactive ketone functionality and an active methylene group at the C7 position, make it an ideal substrate for various condensation reactions. These reactions pave the way for the construction of complex molecular architectures, most notably pyrazolo[3,4-b]quinolines, which are of significant interest due to their wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2]

This technical guide provides a comprehensive overview of the key condensation reaction mechanisms involving 4,5-dihydro-1H-indazol-6(7H)-one. We will delve into the mechanistic intricacies of these transformations, offering field-proven insights into experimental design and providing detailed, step-by-step protocols for their execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable heterocyclic building block.

Core Concepts: Tautomerism and Reactivity

A fundamental understanding of the tautomeric equilibria of 4,5-dihydro-1H-indazol-6(7H)-one is paramount to comprehending its reactivity in condensation reactions. The molecule can exist in several tautomeric forms, primarily the keto-enol and amine-enamine tautomers. The predominant tautomer under specific reaction conditions will dictate the nucleophilic and electrophilic sites of the molecule.

The active methylene group at the C7 position, flanked by the carbonyl group and the indazole ring, is particularly acidic and readily deprotonated under basic conditions to form a nucleophilic enolate. This enolate is the key reactive intermediate in many of the condensation reactions discussed herein.

Key Condensation Reaction Mechanisms

Knoevenagel Condensation: Synthesis of 7-Alkylidene Derivatives

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[3][4] In the context of 4,5-dihydro-1H-indazol-6(7H)-one, this reaction is pivotal for introducing substituents at the C7 position, leading to the formation of 7-alkylidene-4,5,6,7-tetrahydro-1H-indazol-6-ones.

Mechanism:

The base-catalyzed Knoevenagel condensation proceeds through the following key steps:

  • Enolate Formation: A base, typically a weak amine like piperidine or an alkoxide, abstracts a proton from the active methylene group (C7) of the indazolone, generating a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.

  • Aldol Addition: This attack forms a tetrahedral intermediate, which is then protonated to yield a β-hydroxy carbonyl compound (an aldol addition product).

  • Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated α,β-unsaturated ketone, the 7-alkylidene derivative.

Knoevenagel_Condensation

Caption: Base-catalyzed Knoevenagel condensation mechanism.

Protocol 1: Base-Catalyzed Knoevenagel Condensation with Aromatic Aldehydes

This protocol describes a general procedure for the synthesis of 7-arylidene-4,5,6,7-tetrahydro-1H-indazol-6-ones.

Materials:

  • 4,5-dihydro-1H-indazol-6(7H)-one

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial acetic acid (for neutralization)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,5-dihydro-1H-indazol-6(7H)-one (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure 7-arylidene derivative.

Characterization:

The structure of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of a new singlet in the olefinic region of the ¹H NMR spectrum and the disappearance of the active methylene protons are indicative of product formation.

Compound Aldehyde Catalyst Solvent Yield (%)
7-Benzylidene-indazoloneBenzaldehydePiperidineEthanol85-95
7-(4-Chlorobenzylidene)-indazolone4-ChlorobenzaldehydePiperidineEthanol80-90
Friedländer Annulation: Synthesis of Pyrazolo[3,4-b]quinolines

The Friedländer synthesis is a classic and efficient method for the construction of quinoline and related heterocyclic systems. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[3] In a variation of this reaction, 4,5-dihydro-1H-indazol-6(7H)-one, which can be considered a cyclic β-keto-enamine, can react with other active methylene compounds in the presence of an aldehyde in a multi-component reaction to afford pyrazolo[3,4-b]quinoline derivatives.

Mechanism:

The multi-component synthesis of pyrazolo[3,4-b]quinolines from 4,5-dihydro-1H-indazol-6(7H)-one, an aldehyde, and an active methylene compound (e.g., malononitrile) typically proceeds through a cascade of reactions:

  • Knoevenagel Condensation: The aldehyde first reacts with the active methylene compound (e.g., malononitrile) in a Knoevenagel condensation to form an α,β-unsaturated intermediate.

  • Michael Addition: The enamine tautomer of 4,5-dihydro-1H-indazol-6(7H)-one then acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

  • Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the amino group of the indazole attacks one of the nitrile groups (or another suitable electrophilic center). This is followed by tautomerization and dehydration to yield the aromatic pyrazolo[3,4-b]quinoline ring system.

Friedlander_Annulation

Caption: Multi-component synthesis of pyrazolo[3,4-b]quinolines.

Protocol 2: Multi-component Synthesis of Pyrazolo[3,4-b]quinolines

This protocol outlines a one-pot, three-component synthesis of pyrazolo[3,4-b]quinoline derivatives.[5][6][7][8]

Materials:

  • 4,5-dihydro-1H-indazol-6(7H)-one

  • Aromatic aldehyde

  • Malononitrile

  • L-proline (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add 4,5-dihydro-1H-indazol-6(7H)-one (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and L-proline (10 mol%) in ethanol (15 mL).

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.

Expected Results:

This environmentally friendly, one-pot procedure typically affords the desired pyrazolo[3,4-b]quinoline derivatives in good to excellent yields. The use of an organocatalyst like L-proline often leads to cleaner reactions and simpler work-up procedures.[6][8]

Aldehyde Active Methylene Catalyst Conditions Yield (%)
4-NitrobenzaldehydeMalononitrileL-prolineReflux85-95
2-ChlorobenzaldehydeMalononitrileL-prolineReflux80-90

Conclusion and Future Perspectives

The condensation reactions of 4,5-dihydro-1H-indazol-6(7H)-one represent a powerful and versatile strategy for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The ability to readily functionalize the C7 position through Knoevenagel condensation and to construct fused ring systems via Friedländer-type annulations highlights the synthetic utility of this scaffold. The development of efficient, one-pot, multi-component reactions further enhances the appeal of this building block in modern drug discovery and development. Future research in this area will likely focus on the development of stereoselective condensation reactions and the exploration of novel reaction partners to further expand the chemical space accessible from this versatile starting material.

References

  • A multicomponent, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions. RSC Advances. Available at: [Link]

  • Wiley-VCH 2007 - Supporting Information. Available at: [Link]

  • A multicomponent, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions. RSC Publishing. Available at: [Link]

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect. Available at: [Link]

  • Facile one-pot multicomponent synthesis of 1H-pyrazolo[3,4-b]quinolines using L-proline as a catalyst. Research Square. Available at: [Link]

  • One-Pot Multicomponent Synthesis of 1H-Pyrazolo[3,4-b]quinolines by Using Eco-Friendly Deep Eutectic Solvent. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. MDPI. Available at: [Link]

  • An Efficient, Base-Catalyzed, Aqueous Knoevenagel Condensation for the Undergraduate Organic Laboratory. ResearchGate. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. UNIFAP. Available at: [Link]

  • 4,5,6,7-tetrahydro-1H-indazole - Chemical Synthesis Database. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

  • Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. PMC. Available at: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Academia.edu. Available at: [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]

  • Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. PMC. Available at: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

  • Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journals. Available at: [Link]

  • An efficient synthesis of 1- H indazoles. ResearchGate. Available at: [Link]

Sources

Method

Purification of 4,5-dihydro-1H-indazol-6(7H)-one: Techniques and Protocols

An Application Guide for Researchers Abstract This guide provides detailed protocols and the underlying scientific principles for the purification of 4,5-dihydro-1H-indazol-6(7H)-one, a heterocyclic ketone of interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This guide provides detailed protocols and the underlying scientific principles for the purification of 4,5-dihydro-1H-indazol-6(7H)-one, a heterocyclic ketone of interest in medicinal chemistry and drug development. Recognizing the critical role of compound purity in research and development, we present a comprehensive approach utilizing flash column chromatography for bulk impurity removal and recrystallization for achieving high-purity final material. This document is intended for researchers, chemists, and drug development professionals seeking robust and reproducible purification strategies.

Introduction: The Purification Challenge

4,5-dihydro-1H-indazol-6(7H)-one is a bicyclic heterocyclic compound featuring both a ketone functional group and an indazole moiety. This unique structure imparts specific physicochemical properties that must be understood to develop an effective purification strategy.

  • Polarity and Solubility: The presence of a carbonyl group (C=O) and two nitrogen atoms (especially the N-H group) makes the molecule polar and capable of acting as both a hydrogen bond donor and acceptor. These characteristics generally lead to good solubility in polar organic solvents but also cause strong interactions with polar stationary phases like silica gel.

  • Impurity Profile: The purity of the final compound is dictated by the efficiency of removing starting materials, reagents, and by-products from its synthesis. A common synthetic route involves the condensation of a 1,3-cyclohexanedione precursor with hydrazine.[1] This can introduce impurities such as unreacted starting materials, regioisomers, or products of side reactions.

Achieving high purity (>99%) is essential for accurate biological screening, pharmacokinetic studies, and ensuring the reliability and reproducibility of experimental data.

Strategic Approach to Purification

A robust purification strategy for 4,5-dihydro-1H-indazol-6(7H)-one typically involves a two-stage process:

  • Bulk Purification: Flash column chromatography is the primary method for separating the target compound from significant impurities with different polarities.

  • Final Polishing: Recrystallization is employed as a final step to remove trace impurities and obtain a highly pure, crystalline solid.

The choice and order of these techniques are based on their differing separation principles, allowing for the systematic removal of a broad range of potential contaminants.

G cluster_0 Purification Workflow Crude Crude Product (Post-Synthesis Workup) Chromatography Protocol 1: Flash Column Chromatography Crude->Chromatography Primary Separation Analyze_Fractions Analyze Fractions (TLC) Chromatography->Analyze_Fractions Pool_Pure Pool Pure Fractions & Evaporate Solvent Analyze_Fractions->Pool_Pure Identify Pure Fractions Recrystallization Protocol 2: Recrystallization Pool_Pure->Recrystallization Further Purification Purity_Check Final Purity Assessment (LC-MS, NMR, MP) Recrystallization->Purity_Check

Caption: High-level purification workflow.

Protocol 1: Purification by Flash Column Chromatography

Flash chromatography is a rapid form of preparative column chromatography that uses positive pressure to accelerate solvent flow.[2] For a polar molecule like 4,5-dihydro-1H-indazol-6(7H)-one, normal-phase chromatography (a polar stationary phase with a less polar mobile phase) is the method of choice.[3]

Principle of Separation

The stationary phase, typically silica gel (SiO₂), is highly polar. The mobile phase is a mixture of organic solvents. Compounds in the crude mixture are separated based on their relative affinity for the stationary phase versus their solubility in the mobile phase. Non-polar impurities will have weak interactions with the silica and will be eluted quickly by the mobile phase. The polar target compound will adsorb more strongly to the silica and require a more polar mobile phase to be eluted.[3]

Step 1: Thin-Layer Chromatography (TLC) for Method Development

Before running a large column, it is crucial to identify an optimal solvent system using TLC. The goal is to find a solvent mixture that moves the target compound to a Retention Factor (Rƒ) of 0.2 to 0.4 .[4][5]

Procedure:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto several TLC plates.

  • Develop each plate in a chamber containing a different solvent system (see Table 1).

  • Visualize the spots using a UV lamp (254 nm).

  • Calculate the Rƒ value: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Adjust the solvent ratio until the target Rƒ is achieved. If the spot remains at the baseline, increase the polarity of the mobile phase. If it runs to the solvent front, decrease the polarity.

Solvent System (v/v)PolarityApplication Notes
70:30 Hexane / Ethyl AcetateLowA good starting point. Increase Ethyl Acetate for higher polarity.
100% Ethyl AcetateMediumUse if the compound is too retained in Hexane/EtOAc mixtures.
98:2 DCM / MethanolHighFor highly polar compounds. Increase Methanol cautiously (e.g., to 5%) as it significantly increases polarity.[4]
95:5 Ethyl Acetate / MethanolHighAn alternative polar system.
Table 1: Recommended starting solvent systems for TLC method development.
Step 2: Column Packing and Sample Loading

Column Packing (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[5]

  • In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, least polar mobile phase to form a slurry.

  • Pour the slurry into the column and use pressure to pack the bed, ensuring no air bubbles or cracks are present.

  • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Sample Loading:

  • Liquid Loading: If the crude product is readily soluble in the mobile phase, dissolve it in a minimal amount of the solvent and carefully pipette it onto the top of the column.[2]

  • Dry Loading (Recommended): If solubility is low, dissolve the crude product in a volatile solvent (e.g., DCM, acetone), add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column. This technique often results in better separation.[2][4]

Step 3: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Apply pressure (using a pump or compressed air) to begin eluting the solvent through the column.

  • Collect the eluent in a series of test tubes or flasks.

  • Monitor the separation by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.

  • Once the impurities have eluted, you may gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of the target compound.

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Evaporate the solvent under reduced pressure to obtain the purified, amorphous solid.

G cluster_1 Chromatography Protocol TLC 1. TLC Method Development (Target Rf ≈ 0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Select Solvent Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Mobile Phase (Collect Fractions) Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Pool 6. Pool Pure Fractions & Evaporate Analyze->Pool Single Spot

Caption: Step-by-step flash chromatography workflow.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique that purifies compounds based on differences in solubility. The ideal solvent will dissolve the target compound completely at high temperatures but very poorly at low temperatures.[6] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (and can be filtered off hot).

Step 1: Solvent Screening
  • Place a small amount (10-20 mg) of the chromatography-purified solid into several small test tubes.

  • Add a few drops of a candidate solvent (see Table 2) to each tube at room temperature. A good solvent will not dissolve the solid.

  • Heat the tubes that show poor room temperature solubility. A good solvent will dissolve the solid completely near its boiling point.

  • Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • The solvent that produces a high yield of clean-looking crystals is the best choice.

SolventPolarityBoiling Point (°C)Notes
WaterHigh100May be effective if the compound has low water solubility.
EthanolHigh78A common and effective solvent for polar compounds.[7]
AcetoneMedium56Good solvent power, but its low boiling point requires care.
Ethyl AcetateMedium77Often a good choice for moderately polar compounds.
TolueneLow111Can be effective for less polar compounds or as part of a pair.
Hexane/HeptaneLow~69 / ~98Likely to be an "anti-solvent" used in a mixed-solvent system.
Table 2: Recommended solvents for recrystallization screening.
Step 2: Recrystallization Procedure
  • Place the solid to be purified in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary.[8]

  • (Optional) If colored impurities persist, cool the solution slightly, add a small amount of activated charcoal, and reheat to boiling. Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[8]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Purity and Identity Verification

After purification, the identity and purity of 4,5-dihydro-1H-indazol-6(7H)-one must be confirmed.

  • Melting Point: A pure crystalline solid will exhibit a sharp melting point over a narrow range (e.g., < 2 °C). Impurities typically depress and broaden the melting range.[7]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and identify any remaining impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a quantitative measure of purity (e.g., by peak area percentage) and confirms the molecular weight of the compound.

References

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization. Retrieved from [Link]

  • MIT DSpace. (n.d.). Flash Chromatography (FC). Retrieved from [Link]

  • University of Canterbury. (n.d.). Recrystallisation. ORGANIC LABORATORY TECHNIQUES. Retrieved from [Link]

  • MaChemGuy. (2024, July 25). 29. Practical skills - Recrystallisation [Video]. YouTube. Retrieved from [Link]

  • University of Kwazulu-Natal. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. PubChem Compound Database. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

Sources

Application

green chemistry approaches to 4,5-dihydro-1H-indazol-6(7H)-one synthesis

Application Note: Green Synthesis of 4,5-Dihydro-1H-indazol-6(7H)-ones via Microwave-Assisted Multicomponent Domino Reactions Executive Summary The 4,5-dihydro-1H-indazol-6(7H)-one scaffold is a highly privileged heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Green Synthesis of 4,5-Dihydro-1H-indazol-6(7H)-ones via Microwave-Assisted Multicomponent Domino Reactions

Executive Summary

The 4,5-dihydro-1H-indazol-6(7H)-one scaffold is a highly privileged heterocyclic motif in modern drug discovery, exhibiting a broad spectrum of biological activities, including antioxidant, antiviral, and antitumor properties[1]. Historically, the synthesis of these tetrahydroindazole derivatives relied on conventional Knorr pyrazole condensations or multi-step linear protocols utilizing hazardous volatile organic solvents (VOCs) like DMF or acetic acid under prolonged reflux[1].

To align with modern pharmaceutical mandates for sustainability, this application note details a highly efficient, green multicomponent reaction (MCR) approach. By synergizing Microwave-Assisted Organic Synthesis (MAOS) , polyethylene glycol-400 (PEG-400) as a biodegradable solvent, and L-proline as a recyclable organocatalyst, researchers can achieve regioselective synthesis of indazolones in minutes rather than hours, with near-quantitative yields[2][3].

Mechanistic Rationale & Causality

The synthesis proceeds via a one-pot, three-component domino reaction involving dimedone (an active methylene compound)[4], an aryl aldehyde, and an arylhydrazine[2]. The selection of L-proline and PEG-400 is not arbitrary; it is driven by specific physicochemical causalities:

  • Bifunctional Organocatalysis: L-proline acts as a bifunctional catalyst. Its secondary amine group condenses with the aryl aldehyde to form a highly electrophilic iminium ion intermediate, drastically accelerating the initial Knoevenagel condensation with dimedone. Simultaneously, its carboxylic acid moiety provides hydrogen-bond directionality, stabilizing the transition state for the subsequent Michael addition of the hydrazine[3].

  • Dielectric Heating & Solvent Synergy: PEG-400 possesses a high dielectric constant, making it an exceptional microwave absorber. Unlike conventional conductive heating, which creates thermal gradients, microwave irradiation in PEG-400 translates electromagnetic energy directly into uniform thermal energy. This rapid localized heating provides the exact activation energy required to drive the final, thermodynamically demanding intramolecular cyclization and dehydration step[1][2].

Mechanism Dimedone Dimedone (Nucleophile) Knoevenagel Intermediate 1 (Arylidene Dimedone) Dimedone->Knoevenagel L-Proline Activation Aldehyde Aryl Aldehyde (Electrophile) Aldehyde->Knoevenagel Hydrazine Arylhydrazine (Dinucleophile) Michael Intermediate 2 (Michael Adduct) Hydrazine->Michael Knoevenagel->Michael Hydrazine Addition Product 4,5-dihydro-1H-indazol- 6(7H)-one Michael->Product Cyclization (-H2O)

Mechanistic pathway of the L-proline catalyzed multicomponent domino reaction.

Quantitative Metrics: Conventional vs. Green Approaches

The transition to a green MCR protocol provides measurable improvements across all critical synthetic parameters. The table below summarizes the empirical advantages of the L-proline/PEG-400/MW system against historical benchmarks[1][3][5].

Synthesis MethodologyCatalyst / PromoterSolvent SystemEnergy SourceReaction TimeAvg. Yield (%)Environmental Impact (E-Factor)
Conventional Reflux Acetic AcidDMF / EtOHConductive Heat6.0 – 8.0 hours60 – 75%High (> 50)
Room Temp Stirring Formic AcidSolvent-FreeAmbient2.0 – 4.0 hours75 – 85%Moderate (15 – 25)
Green Domino MCR L-Proline (20 mol%)PEG-400Microwave (300W)5.0 – 10.0 mins88 – 95%Low (< 5)

Standard Operating Procedure (SOP): Self-Validating Workflow

This protocol is designed as a self-validating system. Each phase contains internal physical or chemical indicators that confirm the success of the preceding step, ensuring high trustworthiness and reproducibility for drug development professionals.

Phase 1: Reagent Assembly
  • Preparation: In a 10 mL microwave-transparent quartz or borosilicate vessel, sequentially add dimedone (1.0 mmol), the chosen aryl aldehyde (1.0 mmol), and the arylhydrazine (1.0 mmol).

  • Catalyst/Solvent Addition: Add L-proline (20 mol%, 0.2 mmol) followed by 2.0 mL of PEG-400.

  • Causality & Validation: The sequential addition prevents premature side-reactions between the hydrazine and aldehyde (Schiff base formation). The mixture will initially appear as a heterogeneous suspension. Complete dissolution upon initial heating validates proper solvent interaction.

Phase 2: Microwave Irradiation
  • Execution: Place the vessel in a dedicated microwave synthesizer. Irradiate at a constant power of 300 W, maintaining a temperature of 80 °C for 5 to 10 minutes[2].

  • Monitoring: Pause at the 5-minute mark to perform a Thin Layer Chromatography (TLC) check using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Causality & Validation: The disappearance of the UV-active aldehyde spot and the iodine-active dimedone spot validates the completion of the Knoevenagel-Michael cascade. The appearance of a single, new UV-active spot with a lower Rf value confirms product formation.

Phase 3: Phase Quenching and Isolation
  • Precipitation: Allow the reaction vessel to cool to ambient temperature. Rapidly add 10 mL of ice-cold distilled water while stirring vigorously.

  • Causality & Validation: PEG-400 and L-proline are highly miscible in water, whereas the synthesized 4,5-dihydro-1H-indazol-6(7H)-one scaffold is highly hydrophobic. The immediate formation of a dense crystalline precipitate serves as a visual, self-validating indicator of successful target synthesis.

  • Filtration: Isolate the solid product via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 5 mL of ice-cold water to remove any residual PEG-400 or catalyst.

  • Purification: Recrystallize the crude solid from hot ethanol to afford the analytically pure product. Verify purity via melting point analysis against literature values.

Workflow Step1 1. Reagent Assembly Dimedone + Aldehyde + Hydrazine PEG-400 + L-Proline (20 mol%) Step2 2. Microwave Irradiation 300W, 80°C, 5-10 min Dielectric Heating Step1->Step2 Step3 3. Phase Quenching Add Ice-Cold Water Induce Precipitation Step2->Step3 Step4 4. Isolation & Validation Filtration & TLC Check Yield: 85-95% Step3->Step4 Step5 5. Green Recovery Evaporate Aqueous Filtrate Recycle PEG-400/Catalyst Step3->Step5 Aqueous Phase Step5->Step1 Up to 3 Cycles

Self-validating experimental workflow for microwave-assisted indazolone synthesis.

Catalyst Recovery and System Regeneration

A true green chemistry protocol must address waste mitigation. The PEG-400 and L-proline catalytic system can be recovered and reused without significant loss of catalytic activity[2][3].

  • Procedure: Collect the aqueous filtrate from Phase 3. Subject the filtrate to rotary evaporation under reduced pressure (approx. 60 °C, 50 mbar) to completely remove the water.

  • Validation: The remaining viscous liquid is the PEG-400 containing the dissolved L-proline. Weigh the recovered mass to calculate solvent retention. This regenerated system can be directly spiked with fresh reagents for up to three consecutive runs, maintaining yields above 85%[3].

References

  • L-Proline catalyzed one pot multicomponent synthesis of pyrazolyl-tetrahydroindazolone derivatives under microwave irradiation Source: ResearchGate URL:[Link]

  • L-proline catalyzed multicomponent domino reaction in polyethyleneglycol-400 for regioselective synthesis of pyrazolyl-tetrahydroindazolones under microwave irradiation Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives Source: Molecules (NIH/PMC) URL:[Link]

  • One-Pot Multi Component Synthesis of Xanthenediones and Acridinediones at Room Temperature Source: Asian Journal of Chemistry URL:[Link]

  • A concise study on dimedone: A versatile molecule in multi-component reactions, an outlook to the green reaction media Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of 4,5-dihydro-1H-indazol-6(7H)-one during storage

Technical Support Center: Preventing Degradation of 4,5-Dihydro-1H-indazol-6(7H)-one As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay performance of partially satura...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Degradation of 4,5-Dihydro-1H-indazol-6(7H)-one

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay performance of partially saturated heterocycles. The compound 4,5-dihydro-1H-indazol-6(7H)-one is a classic example of a "deceptive" building block: while it appears stable as a dry powder, its fused cyclohexenone-pyrazole system is highly susceptible to environmental degradation when handled improperly.

This guide provides a comprehensive, mechanistic approach to troubleshooting and preventing the degradation of 4,5-dihydro-1H-indazol-6(7H)-one, ensuring absolute scientific integrity in your assays.

Mechanistic Insight: The Thermodynamics of Degradation

To prevent degradation, we must first understand the causality behind it. The core vulnerability of 4,5-dihydro-1H-indazol-6(7H)-one lies in its partially saturated cyclohexenone ring. The thermodynamic "sink" for this system is the fully aromatic 1H-indazole core.

Through acid/base-catalyzed keto-enol tautomerization, the ketone at position 6 forms a reactive enol intermediate. This intermediate is highly prone to aerobic dehydrogenative aromatization , where the ring loses hydrogen to form a phenol derivative (e.g., 6-hydroxy-1H-indazole)[1]. This oxidation is aggressively accelerated by light (photolytic excitation), trace transition metals, and dissolved oxygen[2].

DegradationPathway A 4,5-dihydro-1H-indazol-6(7H)-one (Target Compound) B Enol Tautomer (Reactive Intermediate) A->B Acid/Base Catalysis B->A C 6-Hydroxy-1H-indazole (Aromatized Phenol) B->C Aerobic Dehydrogenation O2 O2 / Trace Metals (Catalysts) O2->C Light Photons (hv) Light->B Excitation

Fig 1. Dehydrogenative aromatization pathway of 4,5-dihydro-1H-indazol-6(7H)-one to a phenol.

Troubleshooting Guide & FAQs

Q1: Why does my DMSO stock solution turn yellow/brown after a few weeks at room temperature? A1: Color changes typically indicate the formation of extended conjugated aromatic systems—in this case, the aromatized 6-hydroxy-1H-indazole derivative. DMSO is inherently hygroscopic; it absorbs atmospheric water, which facilitates the proton transfer required for keto-enol tautomerization. Furthermore, dissolved oxygen in standard DMSO acts as a terminal electron acceptor for dehydrogenative aromatization[3].

Q2: How does pH impact the stability of this compound in aqueous assay buffers? A2: Extreme pH levels (both acidic and basic) catalyze the keto-enol tautomerization of the cyclohexenone ring. Because the enol is the reactive intermediate for oxidation, maintaining a strictly neutral pH (6.5–7.5) during prolonged assay incubations (e.g., 37°C cell cultures) is critical to prevent rapid degradation[1].

Q3: Can I subject the compound to multiple freeze-thaw cycles? A3: Absolutely not. Freeze-thaw cycles introduce condensation (water) and micro-bubbles of oxygen into the DMSO matrix. This dramatically accelerates both hydrolytic and oxidative degradation pathways, leading to a rapid loss of compound integrity[3].

Q4: Can I store the compound in standard clear microcentrifuge tubes? A4: No. The enone system is susceptible to photolytic excitation, which lowers the activation energy required for oxidation. Always use amber glass vials or foil-wrapped tubes for both solid and solution-phase storage[2].

Quantitative Stability Data

The following table summarizes the causal relationship between storage environments and compound recovery rates. Data reflects the percentage of intact parent compound remaining.

Storage ConditionMatrixAtmosphereTemperature1-Week Recovery6-Month Recovery
Optimal Solid Dry PowderArgon Purged-20°C>99.9%>98.5%
Suboptimal Solid Dry PowderAmbient Air25°C95.2%82.1%
Optimal Solution Anhydrous DMSOArgon Purged-80°C>99.0%94.3%
Suboptimal Solution Standard DMSOAmbient Air25°C88.4%<50.0%

Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, every storage and handling protocol must be a self-validating system. Do not assume your compound is intact; prove it.

Protocol 1: Preparation of Ultra-Stable DMSO Stock Solutions

Causality: Removing water and oxygen prevents tautomerization and aerobic dehydrogenation. Self-Validating Step: Always run a T=0 LC-MS baseline immediately after dissolution to confirm the exact ratio of the parent mass to any pre-existing aromatized impurities.

  • Equilibration: Allow the sealed vial of solid 4,5-dihydro-1H-indazol-6(7H)-one to reach room temperature in a desiccator before opening to prevent condensation.

  • Solvent Prep: Use only fresh, anhydrous DMSO (≥99.9%, packaged under Argon). Sparging the DMSO with Argon for 10 minutes prior to use is highly recommended.

  • Dissolution: Dissolve the compound to a maximum concentration of 10 mM. Higher concentrations can lead to precipitation upon freezing.

  • Aliquotting: Dispense the solution into single-use amber glass vials (e.g., 50 µL per vial).

  • Inert Gas Purging: Gently blow a stream of Argon gas over the headspace of each vial for 5 seconds before immediately capping tightly.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

Protocol 2: Accelerated Stability Profiling (LC-MS)

Causality: Understanding the exact half-life of your compound in your specific assay buffer prevents false negatives in biological screens. Self-Validating Step: Spike the buffer with a fully aromatic, stable internal standard (e.g., 1H-indazole) to normalize peak areas and accurately quantify degradation rates despite potential ionization suppression.

  • Preparation: Dilute the 10 mM stock solution to 10 µM in your target assay buffer (e.g., PBS, pH 7.4) containing the internal standard.

  • Incubation: Incubate the solution at 37°C in a light-protected environment.

  • Sampling: Extract 50 µL aliquots at T=0, 1h, 4h, 12h, and 24h. Quench the reaction immediately by adding 50 µL of ice-cold acetonitrile.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet any precipitated buffer salts.

  • Analysis: Analyze the supernatant via LC-MS. Monitor the disappearance of the parent mass (M+H) and the appearance of the aromatized mass (M+H - 2Da).

StorageWorkflow S1 Solid Compound Receipt S2 Aliquot into Amber Vials S1->S2 L1 Reconstitute in Anhydrous DMSO S1->L1 Solution Prep S3 Purge with Argon/N2 S2->S3 S4 Store at -20°C with Desiccant S3->S4 L2 Single-Use Aliquots (Max 10mM) L1->L2 L3 Store at -80°C L2->L3 L4 Discard after 1 Freeze-Thaw L3->L4 Assay Use

Fig 2. Self-validating workflow for processing and storing solid and solution-phase aliquots.

References

  • Source: National Institutes of Health (NIH)
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives Source: MDPI URL
  • A Novel Storage and Retrieval Concept for Compound Collections on Dry Film Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Crystallization of 4,5-Dihydro-1H-indazol-6(7H)-one

An in-depth guide to optimizing the crystallization of 4,5-dihydro-1H-indazol-6(7H)-one, designed for researchers and drug development professionals. A Senior Application Scientist's Guide to Achieving High-Quality Cryst...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to optimizing the crystallization of 4,5-dihydro-1H-indazol-6(7H)-one, designed for researchers and drug development professionals.

A Senior Application Scientist's Guide to Achieving High-Quality Crystalline Material

The crystallization of 4,5-dihydro-1H-indazol-6(7H)-one, a heterocyclic ketone of interest in pharmaceutical development, is a critical step for purification, isolation, and ensuring the correct solid-state form for downstream applications. Achieving a robust and reproducible crystallization process requires a systematic approach grounded in an understanding of the molecule's physicochemical properties and the principles of crystal engineering.

This guide provides a comprehensive technical support resource in a question-and-answer format, addressing common challenges and frequently asked questions. The protocols and troubleshooting advice are based on established crystallization science for heterocyclic compounds and are designed to be self-validating through systematic experimentation.

Compound Profile: 4,5-dihydro-1H-indazol-6(7H)-one

A thorough understanding of the target molecule's properties is the foundation of any successful crystallization strategy. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and related indazolone derivatives.

PropertyPredicted/Inferred ValueSignificance for Crystallization
Molecular Formula C₇H₈N₂OProvides molecular weight for concentration calculations.
Molecular Weight 136.15 g/mol Essential for preparing solutions of known molarity.
Structure Contains a ketone and N-H groupsThe presence of hydrogen bond donors (N-H) and acceptors (N=, C=O) suggests a high propensity for forming stable crystal lattices. These sites will strongly influence solvent interactions.
Predicted XlogP ~0.3Indicates moderate polarity, suggesting solubility in a range of polar organic solvents like alcohols, acetone, and ethyl acetate, with lower solubility in non-polar solvents like hexanes.
Tautomerism Can exist in tautomeric formsThe equilibrium between tautomers can be influenced by solvent and pH, potentially leading to different crystalline forms (polymorphs).[1][2]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems encountered during the crystallization of 4,5-dihydro-1H-indazol-6(7H)-one.

Question 1: My experiment yielded no crystals, only an oil or a clear solution. What are the primary causes and how can I fix this?

Answer:

The failure to produce a solid crystalline product is typically a problem of insufficient supersaturation or the presence of factors that inhibit nucleation. "Oiling out" occurs when the compound's solubility limit is exceeded, but the molecules lack the organization to form a crystal lattice, instead forming a liquid phase.

Causality:

  • High Solubility: The chosen solvent system may be too effective, preventing the solution from becoming supersaturated upon cooling or addition of an anti-solvent.

  • Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where molecules do not have enough time to orient themselves into a crystal lattice, often resulting in an amorphous oil.[3]

  • Impurities: The presence of impurities can inhibit nucleation by interfering with the formation of a critical nucleus or by preferentially binding to crystal growth sites.

  • Low Concentration: The initial concentration of the compound might be too low to achieve the necessary supersaturation under the applied conditions.

Solutions Workflow:

G start Problem: No Crystals / Oiling Out check_solubility Is the compound fully dissolved at high temperature? start->check_solubility increase_conc Increase initial concentration and repeat. check_solubility->increase_conc No slow_cool Decrease the cooling rate significantly. (e.g., dewar cooling, programmable chiller) check_solubility->slow_cool Yes select_solvent Select a less effective solvent or use an anti-solvent. purify Purify the crude material. (e.g., column chromatography, activated carbon) select_solvent->purify Still no crystals result Crystals Formed select_solvent->result Success add_seed Introduce a seed crystal at the metastable zone. slow_cool->add_seed Still no crystals slow_cool->result Success add_seed->select_solvent Still no crystals add_seed->result Success purify->result Success after re-attempting

Caption: Troubleshooting workflow for nucleation failure.

Actionable Steps:

  • Re-evaluate Solvent Choice: If using a single solvent, choose one where the compound has high solubility when hot but low solubility when cold (e.g., isopropanol, ethanol, methanol).[4] If this fails, move to a solvent/anti-solvent system. Good anti-solvents for this polar molecule would be non-polar liquids like hexanes, heptane, or toluene.[5]

  • Control Cooling Rate: Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. This gradual reduction in temperature provides a larger window for nucleation and growth.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create microscopic imperfections that can serve as nucleation sites.

    • Seeding: If you have a small amount of crystalline material from a previous attempt, add a single, tiny crystal to the supersaturated solution to template growth.

  • Increase Purity: If impurities are suspected, re-purify the material using column chromatography or by treating a solution of the compound with activated carbon to remove colored impurities before crystallization.

Question 2: I managed to get crystals, but the yield is unacceptably low. How can I improve the recovery of my product?

Answer:

A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor after the crystallization process. This is an optimization problem focused on maximizing the state of supersaturation at the end of the experiment without sacrificing purity.

Causality:

  • Suboptimal Solvent/Anti-Solvent Ratio: In an anti-solvent system, an insufficient amount of anti-solvent will not reduce the compound's solubility enough for complete precipitation.[6]

  • Insufficient Cooling: If the final temperature is not low enough, the compound's residual solubility in the solvent will be too high.

  • Premature Filtration: Crystallization can be a slow process. Filtering too early, before the solution has reached equilibrium, will leave a substantial amount of product behind.

Solutions:

  • Optimize the Solvent System:

    • Concentration: Ensure you are starting with a solution that is saturated or nearly saturated at the initial high temperature.

    • Anti-Solvent Titration: When using an anti-solvent, add it slowly until the solution just begins to turn cloudy (the nucleation point), then add a small, measured additional volume. You can perform small-scale experiments to determine the optimal final solvent:anti-solvent ratio.

  • Maximize Temperature Differential: Ensure the solution is cooled to the lowest practical temperature (e.g., -20°C if the solvent allows) and held there for an extended period (several hours to overnight) to maximize precipitation.

  • Mother Liquor Analysis: Concentrate the mother liquor after filtration. If a large amount of solid crashes out, it confirms that the initial crystallization was incomplete. You can potentially recover this as a second crop, though it may be of lower purity.

Question 3: The crystals are very fine needles or agglomerates, making them difficult to filter and handle. How can I grow larger, more well-defined crystals?

Answer:

Crystal morphology is a direct result of the interplay between nucleation and growth rates. A high number of fine crystals indicates that the rate of nucleation far exceeds the rate of crystal growth.

Causality:

  • High Supersaturation: A very high level of supersaturation, often caused by rapid cooling or dumping in anti-solvent, leads to a burst of simultaneous nucleation events (primary nucleation), leaving little solute available for the subsequent growth of those nuclei.

  • pH Effects: The pH of the solution can significantly impact solubility and nucleation rate. For amine-containing compounds, extreme pH values can alter the charge state of the molecule, affecting how molecules pack and how quickly they nucleate.[7][8] A study on L-aspartic acid, for example, showed that operating at a higher pH decreased the nucleation rate, leading to less agglomeration.[8]

Solutions:

  • Reduce Supersaturation Rate: The goal is to maintain the solution in the "metastable zone" for as long as possible, where existing crystals grow but new ones are unlikely to form.

    • Slower Cooling/Anti-Solvent Addition: As detailed previously, a slow and controlled change in conditions is the most effective tool.

    • pH Adjustment: Experiment with buffering the crystallization solution. Since the indazolone structure has both weakly acidic (N-H) and basic (N) sites, its solubility will be pH-dependent. A pH where the molecule is least soluble (near its isoelectric point) may promote crystallization, but fine-tuning the pH away from this minimum can slow nucleation and encourage larger crystal growth.[9]

  • Use Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from a small amount of material. It creates a very slow and controlled increase in supersaturation. See the protocol below.[3]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of 4,5-dihydro-1H-indazol-6(7H)-one?

A: Based on its heterocyclic structure with hydrogen bonding capabilities, a good starting point for solvent screening includes:

  • Alcohols: Methanol, Ethanol, Isopropanol. These are often good choices for compounds with N-H and C=O groups. Recrystallization of related indazolone derivatives from ethanol and methanol has been reported.[4][10]

  • Ketones: Acetone, Methyl Ethyl Ketone.

  • Esters: Ethyl Acetate.

  • Nitriles: Acetonitrile.[5]

  • Ethers: Tetrahydrofuran (THF).

  • Anti-Solvents: Heptane/Hexanes, Toluene, Dichloromethane (DCM).[5]

A systematic approach is to test solubility in small amounts of these solvents at room temperature and with heating. An ideal single-solvent system will show low solubility at room temperature and high solubility at reflux. An ideal solvent/anti-solvent pair consists of a "good" solvent in which the compound is freely soluble and a "miscible" anti-solvent in which it is insoluble.

Q2: How does pH influence the crystallization process?

A: The pH of the crystallization medium can have a profound effect on several parameters:

  • Solubility: The indazolone core contains both a weakly acidic proton (N-H) and basic nitrogen atoms. At low pH, the nitrogens can be protonated, forming a more soluble salt. At high pH, the N-H proton can be removed, also forming a more soluble salt. The molecule's solubility will be at a minimum near its isoelectric point.[9]

  • Nucleation and Growth: By controlling pH, you control the solubility and therefore the level of supersaturation. Adjusting pH is a powerful method to slow down nucleation and promote the growth of larger, higher-quality crystals.[7][8]

  • Polymorph Selection: Different polymorphs (crystal structures) of a compound can be stabilized under different pH conditions, as the ionization state can affect which hydrogen bonding patterns are favored in the crystal lattice.

Q3: What analytical techniques are essential for characterizing my final crystalline product?

A: Proper characterization is crucial to confirm you have the correct, pure crystalline form. The following techniques are standard in the pharmaceutical industry:

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form (polymorph) and confirming batch-to-batch consistency. It provides a unique "fingerprint" for a specific crystal lattice.[11][12]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique is used to determine the melting point and enthalpy of fusion. A sharp melting peak is a good indicator of high purity. It can also detect polymorphic transitions.[13]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to determine the amount of residual solvent or water in the crystal structure (solvates/hydrates).[13]

  • Microscopy: Optical microscopy with cross-polarized light can quickly confirm the crystallinity of a sample (crystalline materials are typically birefringent) and provide information on crystal size, shape (habit), and agglomeration.[11]

  • Single Crystal X-Ray Diffraction (SCXRD): If a suitable single crystal can be grown, SCXRD provides the definitive molecular and crystal structure.[13]

Q4: Standard crystallization methods are failing. What advanced techniques can I try?

A: When simple cooling or anti-solvent methods are unsuccessful, several advanced techniques can be employed:

  • Vapor Diffusion: As described in the protocol section, this method allows for a very slow increase in anti-solvent concentration, ideal for difficult-to-crystallize compounds.[3]

  • Microbatch Under-Oil Crystallization: This technique involves dispensing microliter-scale droplets of the compound's aqueous solution under a layer of mineral oil. The slow evaporation of water into the oil concentrates the solution, promoting crystallization.[14]

  • Sublimation: For thermally stable compounds, sublimation under reduced pressure can produce very high-purity crystals.[3]

  • Co-crystallization: If the compound resists forming a stable crystal lattice on its own, adding a second molecule (a "co-former") that can form strong hydrogen bonds with it can lead to the formation of a stable co-crystal.[3]

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

  • Solvent Selection: Choose a solvent in which 4,5-dihydro-1H-indazol-6(7H)-one has significantly higher solubility at elevated temperature than at room temperature (e.g., isopropanol).

  • Dissolution: In a flask equipped with a reflux condenser, add the crude compound to a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until all the solid has dissolved completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel to remove them.

  • Slow Cooling: Remove the flask from the heat source, cover it to prevent solvent evaporation, and allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not disturb the flask.

  • Further Cooling: Once at room temperature, transfer the flask to a refrigerator (~4°C) for several hours, followed by a freezer (-10 to -20°C) to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Protocol 2: Solvent/Anti-Solvent Crystallization

Caption: Workflow for solvent/anti-solvent crystallization.

  • Dissolution: Dissolve the compound in the minimum amount of a "good" solvent (e.g., methanol, acetone) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add the anti-solvent (e.g., water, heptane) dropwise using a syringe or dropping funnel.

  • Nucleation Point: Continue adding until the solution becomes persistently cloudy (turbid). This is the point of nucleation.

  • Crystal Growth: Stop the addition and allow the mixture to stir at room temperature for 1-2 hours to allow the crystals to grow.

  • Cooling & Isolation: Cool the flask in an ice bath for at least 30 minutes to ensure complete precipitation before filtering and drying the crystals.

Protocol 3: Vapor Diffusion

  • Preparation: Dissolve a few milligrams of the compound in 0.5 mL of a "good," relatively non-volatile solvent (e.g., THF, methanol) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar (the "chamber"). Add 2-3 mL of a volatile anti-solvent (e.g., hexanes, diethyl ether) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the larger jar. The volatile anti-solvent will slowly diffuse in the vapor phase into the solution in the inner vial.

  • Crystallization: This slow diffusion gradually reduces the solubility of the compound in the inner vial, leading to a slow, controlled crystallization over several days. This method is excellent for producing high-quality single crystals for X-ray analysis.[3]

References

  • Gao, Y., & Gao, P. (2021). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 21(4), 2471–2493. [Link][11]

  • American Chemical Society. (n.d.). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. [15]

  • ResearchGate. (n.d.). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods | Request PDF. [Link][13]

  • ResearchGate. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. [Link][5]

  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. [12]

  • Bernstein, J. (2011). Analytical techniques for studying and characterizing polymorphs. Polymorphism in Molecular Crystals. Oxford Academic. [Link][16]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link][17]

  • Meenatchi, C. S., et al. (2021). (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications. [Link][10]

  • Google Patents. (n.d.). CN104829585A - Preparation technology for piperonal crystal. [6]

  • University of Geneva. (n.d.). Guide for crystallization. [Link][3]

  • Groen, C. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1861. [Link][14]

  • ResearchGate. (2018). How does the solvent or pH affect the formation of weak bonds in crystal packing? [Link][7]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. [Link][18]

  • Muthumani, P., et al. (2010). Synthesis and biological study of some novel schiff's bases of indazolone derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 433-443. [Link][4]

  • Newman, J., et al. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Structure. [Link][9]

  • Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link][1]

  • Kumar, S. S., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link][2]

  • Ono, T., et al. (2021). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. Crystals. [Link][8]

Sources

Troubleshooting

Technical Support Center: Scale-Up Manufacturing of 4,5-Dihydro-1H-indazol-6(7H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic, kinetic, and mass-transfer bottlenecks encountered when transitioning the syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic, kinetic, and mass-transfer bottlenecks encountered when transitioning the synthesis of 4,5-dihydro-1H-indazol-6(7H)-one from the bench to the pilot plant.

The manufacturing of this fused bicyclic scaffold relies on a robust three-stage sequence: formylation of a protected 1,4-dicarbonyl, cyclization via hydrazine, and controlled deprotection. Below, you will find the mechanistic rationale for our protocols, quantitative process parameters, and troubleshooting guides to ensure a high-yielding, self-validating workflow.

Process Overview

SynthesisWorkflow SM 1,4-Cyclohexanedione Monoethylene Ketal INT1 Enaminone Intermediate SM->INT1 DMF-DMA 80°C, 12h INT2 Tetrahydroindazole Ketal INT1->INT2 NH2NH2·H2O EtOH, 0°C to 80°C PROD 4,5-Dihydro-1H- indazol-6(7H)-one INT2->PROD 2M HCl, THF 40°C, 3h

Figure 1: Three-stage synthetic workflow for 4,5-dihydro-1H-indazol-6(7H)-one from 1,4-cyclohexanedione.

Quantitative Data & Process Parameters

To ensure reproducibility, all quantitative data and Critical Process Parameters (CPPs) are summarized below. Deviations from the Acceptable Operating Range (AOR) will trigger the failure modes detailed in the FAQs.

Process StageCritical Process Parameter (CPP)Acceptable Operating Range (AOR)In-Process Control (IPC) TargetPotential Failure Mode
Formylation DMF-DMA Addition Temp75°C – 85°C>95% conversion (HPLC)Self-condensation of starting material
Cyclization Hydrazine Dosing Rate0.1 – 0.2 eq/min at <5°C<1% Enaminone remainingThermal runaway, bis-hydrazone dimerization
Deprotection Acid Concentration / Temp2.0M HCl / 35°C – 45°C<1% Ketal remainingIntermolecular aldol condensation (resin)
Isolation Anti-solvent Addition RateHeptane addition over 2 hrs>98% HPLC PurityOil-out / Amorphous solid precipitation

Troubleshooting Guides & FAQs

Phase 1: Formylation Challenges

Q1: During the formylation of 1,4-cyclohexanedione monoethylene ketal, our yield drops significantly upon scaling from 100g to 5kg. What is causing this? A1: At scale, heat transfer limitations during the addition of N,N-dimethylformamide dimethyl acetal (DMF-DMA) lead to localized overheating. Because the starting material contains an active methylene group, excess heat promotes competitive self-condensation rather than the desired formylation. Corrective Action: Transition to a controlled, dropwise addition of DMF-DMA over 3 hours while maintaining the internal temperature strictly below 85°C. The use of DMF-DMA is preferred over ethyl formate/sodium methoxide at scale because it avoids the handling of highly hygroscopic and flammable reagents, providing a more homogeneous reaction mixture [1].

Phase 2: Cyclization & Hydrazine Handling

Q2: We observe a sudden temperature spike and the formation of dark, colored impurities during the cyclization step with hydrazine hydrate. How can we mitigate this? A2: The condensation of the enaminone intermediate with hydrazine to form the fused pyrazole ring is highly exothermic [2]. Rapid addition at scale causes a thermal runaway. Kinetically, elevated temperatures during the initial nucleophilic attack promote the formation of bis-hydrazone dimers and oxidative degradation products (the dark impurities) rather than the desired intramolecular cyclization. Corrective Action: Implement a reverse-addition protocol. Dose the hydrazine hydrate into the chilled (0–5°C) enaminone solution. This ensures the initial highly exothermic hydrazone formation occurs under kinetic control, before ramping to 80°C for the final cyclization.

Phase 3: Deprotection & Isolation

Q3: The final deprotection of the ketal yields a sticky, intractable resin instead of the crystalline 4,5-dihydro-1H-indazol-6(7H)-one. Why does this happen? A3: Ketal deprotection using strong aqueous acids (e.g., 6M HCl) at elevated temperatures (>60°C) causes the newly liberated 6-ketone to undergo rapid intermolecular aldol condensation. The 4,5-dihydro-1H-indazol-6(7H)-one molecule possesses highly reactive alpha-protons; under harsh acidic conditions, these molecules polymerize into resins. Corrective Action: Use milder deprotection conditions (2M HCl at 40°C) and strictly adhere to In-Process Controls (IPCs) to quench the reaction the moment deprotection is complete.

TroubleshootingLogic Issue Issue: Sticky Resin Formation During Deprotection Cause1 Root Cause: High Temp (>60°C) Causing Aldol Condensation Issue->Cause1 Cause2 Root Cause: Over-acidification (>6M HCl) Driving Polymerization Issue->Cause2 Sol1 Action: Maintain Temp at 40°C Use Heating Mantle with PID Cause1->Sol1 Sol2 Action: Use 2M HCl Quench at <1% Ketal (IPC) Cause2->Sol2

Figure 2: Root cause analysis and corrective actions for resin formation during ketal deprotection.

Experimental Protocol: Self-Validating Scale-Up Methodology

This protocol is designed as a self-validating system . It relies on strict IPCs rather than arbitrary timeframes; the system dictates its own progression based on chemical conversion, ensuring trustworthiness and reproducibility at the 1-kilogram scale.

Step 1: Formylation
  • Setup: Charge a 10 L jacketed reactor with 1,4-cyclohexanedione monoethylene ketal (1.0 kg, 6.4 mol) and anhydrous toluene (5.0 L). Heat the mixture to 80°C under a nitrogen atmosphere.

  • Dosing: Add DMF-DMA (1.14 kg, 9.6 mol) dropwise via an addition funnel over 3 hours. Causality: Controlled addition prevents the localized accumulation of the methanol byproduct and limits thermal spikes, preventing self-condensation.

  • Validation: Reflux for 12 hours. Perform IPC via HPLC. System Rule: Proceed to concentration only when the starting material is <2%. If >2%, add 0.1 eq of DMF-DMA and stir for 2 additional hours.

  • Workup: Concentrate under reduced pressure to yield the crude enaminone intermediate.

Step 2: Cyclization
  • Setup: Dissolve the crude enaminone in absolute ethanol (4.0 L) and cool the reactor to 0°C.

  • Dosing: Slowly dose hydrazine hydrate (64% w/w, 0.5 kg, 10.0 mol) over 2 hours, maintaining the internal temperature strictly <5°C. Causality: Hydrazine handling requires extreme care [3]; low temperatures prevent the formation of bis-hydrazone dimers and mitigate the risk of thermal runaway.

  • Cyclization: Warm the reactor to 80°C and reflux for 4 hours.

  • Validation: IPC via HPLC. Target <1% enaminone.

  • Workup: Evaporate ethanol, extract with ethyl acetate (5.0 L), wash with brine, and concentrate to yield the tetrahydroindazole ketal.

Step 3: Deprotection & Isolation
  • Setup: Dissolve the ketal intermediate in THF (3.0 L) in a 10 L reactor.

  • Deprotection: Add 2M aqueous HCl (2.0 L) and heat to 40°C. Causality: Milder acid and controlled temperature prevent the liberated 6-ketone from undergoing destructive aldol condensation.

  • Validation: Stir for 3 hours. System Rule: Sample every hour. Quench with saturated aqueous NaHCO₃ (until pH 7.5) immediately when the ketal peak is <1%. Do not extend reaction time arbitrarily.

  • Extraction: Extract with ethyl acetate (3 x 2.0 L), dry over Na₂SO₄, and concentrate to a volume of 1.5 L.

  • Crystallization: Induce crystallization by the slow, continuous addition of heptane (3.0 L) over 2 hours at room temperature. Filter and dry under vacuum at 45°C to afford the pure 4,5-dihydro-1H-indazol-6(7H)-one.

References

  • Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. ResearchGate. Available at:[Link]

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. MDPI. Available at:[Link]

  • Indazolone Synthesis. Organic Chemistry Portal. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Validation of 4,5-dihydro-1H-indazol-6(7H)-one

This guide provides a comprehensive framework for the robust validation of analytical methods for 4,5-dihydro-1H-indazol-6(7H)-one using mass spectrometry. As a critical component in contemporary drug discovery and devel...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the robust validation of analytical methods for 4,5-dihydro-1H-indazol-6(7H)-one using mass spectrometry. As a critical component in contemporary drug discovery and development pipelines, ensuring the identity, purity, and concentration of such novel scaffolds is paramount. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy analytical lifecycle. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), representing the global gold standard for analytical procedure validation.[1][2][3]

Introduction: The Analytical Imperative for Novel Heterocycles

4,5-dihydro-1H-indazol-6(7H)-one is a heterocyclic compound featuring an indazole core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents. The validation of its structure and the quantification of its presence in various matrices are non-negotiable steps in the journey from laboratory synthesis to clinical application. Mass spectrometry (MS), prized for its unparalleled sensitivity and specificity, serves as the cornerstone of this analytical validation.[4]

This guide will detail a two-pronged approach:

  • Qualitative Validation: Unambiguous structural confirmation using high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS).

  • Quantitative Validation: Development and validation of a robust quantification method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), in accordance with ICH Q2(R2) guidelines.[2][3]

We will also compare the performance of mass spectrometry with alternative analytical techniques, providing a holistic perspective for the modern analytical laboratory.

Part 1: Structural Elucidation and Qualitative Validation

Before a quantitative assay can be validated, the identity of the analyte must be unequivocally confirmed. This process relies on gathering orthogonal data points that converge on a single, correct structure.

Accurate Mass Measurement with HRMS

The first step is to confirm the elemental composition. High-resolution mass spectrometry, often performed with an Orbitrap or Time-of-Flight (TOF) analyzer, provides a mass measurement with high accuracy (typically < 5 ppm), allowing for the confident determination of the compound's elemental formula.[4]

  • Causality: Electrospray ionization (ESI) is the preferred technique for indazole derivatives as it is a "soft" ionization method suitable for polar and thermally labile molecules, minimizing in-source fragmentation and preserving the crucial protonated molecular ion, [M+H]⁺.[4]

Table 1: Theoretical vs. Expected HRMS Data for 4,5-dihydro-1H-indazol-6(7H)-one

ParameterValue
Molecular Formula C₇H₈N₂O
Theoretical Monoisotopic Mass 136.0637 u
Observed Ion (Positive ESI) [M+H]⁺
Expected m/z 137.0715 u
Acceptance Criterion (Mass Accuracy) < 5 ppm
Fragmentation Analysis with Tandem Mass Spectrometry (MS/MS)

MS/MS analysis provides a structural fingerprint of the molecule. By isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern that corroborates the proposed structure. While specific fragmentation data for this exact molecule is not widely published, we can predict a logical pathway based on the known chemistry of indazole and related structures.[5][6]

A key fragmentation pathway for indazole-containing structures involves the cleavage of bonds within the heterocyclic ring system.[5][7] For 4,5-dihydro-1H-indazol-6(7H)-one, we anticipate characteristic losses related to the carbonyl group and the saturated carbocyclic portion of the molecule.

fragmentation_pathway parent [M+H]⁺ m/z = 137.07 frag1 Loss of CO m/z = 109.08 parent->frag1 -CO frag2 Loss of N₂ m/z = 109.06 parent->frag2 -N₂ frag3 Loss of C₂H₄ (Retro-Diels-Alder) m/z = 109.06 parent->frag3 -C₂H₄

Caption: Proposed MS/MS fragmentation pathways for [M+H]⁺ of the target compound.

Experimental Protocol: HRMS and MS/MS Characterization
  • Sample Preparation: Prepare a 1 µg/mL solution of 4,5-dihydro-1H-indazol-6(7H)-one in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid promotes protonation for positive ion mode analysis.

  • Instrumentation: Utilize an LC-HRMS system (e.g., Thermo Scientific™ Orbitrap™ or Sciex TripleTOF®).

  • Chromatography: Perform a simple isocratic flow at 0.2 mL/min with 50% acetonitrile/water + 0.1% formic acid directly into the mass spectrometer. A column is not strictly necessary for this initial characterization.

  • MS Settings (Full Scan):

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 50-500.

    • Resolution: > 60,000 FWHM.

    • Capillary Voltage: 3.5 kV.

  • MS/MS Settings (Product Ion Scan):

    • Precursor Ion: Isolate the experimentally determined m/z of the [M+H]⁺ ion (approx. 137.07).

    • Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe the full spectrum of fragment ions. This helps identify primary and secondary fragmentation products.

Part 2: Quantitative Method Validation (LC-MS/MS)

For use in regulated environments, a quantitative method must be validated to prove it is fit for its intended purpose.[8][9] The following validation parameters are derived from the ICH Q2(R2) guideline and are essential for demonstrating a method's reliability.[2][10]

validation_workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) dev Develop LC-MS/MS Method (Selectivity & Sensitivity) spec Specificity dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec loq LOQ / LOD prec->loq rob Robustness loq->rob stab Stability rob->stab

Caption: Workflow for quantitative LC-MS/MS method validation.

Experimental Protocol: Quantitative LC-MS/MS
  • Instrumentation: A triple quadrupole mass spectrometer (e.g., Agilent 6400 Series, Waters Xevo™ TQ) coupled to a UHPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). C18 is a robust choice for retaining small, moderately polar molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes. This ensures elution of the analyte while separating it from potential impurities.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Settings (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Positive ESI.

    • MRM Transition: Monitor at least two transitions for confirmation and quantification. A primary, more intense transition is used for quantification (Quantifier), and a secondary one for confirmation (Qualifier).

      • Example Quantifier: 137.1 -> 109.1

      • Example Qualifier: 137.1 -> 81.1

    • Collision Energy & Dwell Time: Optimize empirically for maximum signal intensity.

Validation Parameters & Acceptance Criteria

The following table summarizes the core validation parameters, their purpose, and typical acceptance criteria for a small molecule assay.[11][12]

Table 2: Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity / Selectivity Ensures no interference from matrix components at the analyte's retention time.No significant peaks (>20% of LLOQ) in blank matrix at the analyte's retention time.
Linearity & Range Demonstrates a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy (Recovery) Closeness of measured value to the true value.Mean recovery at three concentrations (low, mid, high QC) should be within 85-115% (80-120% at LLOQ).[12]
Precision (Repeatability & Intermediate) Measures the variability of results under the same and different conditions.Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LLOQ).
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; must meet accuracy and precision criteria.[9]
Limit of Detection (LOD) The lowest concentration that can be reliably detected.Signal-to-noise ratio ≥ 3.[9]
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in parameters.%RSD of results should remain within precision limits when parameters (e.g., column temp ±2°C, mobile phase pH ±0.1) are varied.
Stability Evaluates analyte stability in stock solutions and in the biological matrix under various conditions.Analyte concentration should remain within ±15% of the initial concentration under tested conditions (e.g., freeze-thaw, short-term benchtop).

Part 3: Comparison with Alternative Analytical Techniques

While LC-MS/MS is often the gold standard, other techniques have specific advantages and can be used for orthogonal validation.

tech_comparison node_ms LC-MS/MS + Highest Sensitivity + Highest Specificity (MRM) + Structural Info (MS/MS) - Matrix Effects - Higher Cost/Complexity node_nmr qNMR + Absolute Quantification (No Standard Needed) + High Structural Info + Non-destructive - Low Sensitivity - Complex Sample Prep node_ms->node_nmr Orthogonal Validation node_hplc HPLC-UV + Robust & Simple + Lower Cost + Good for Purity - Lower Sensitivity - Lower Specificity - Requires Chromophore node_ms->node_hplc Routine QC

Caption: Comparison of primary analytical techniques for small molecule validation.

Table 3: Comparative Analysis of Analytical Methodologies

FeatureLC-MS/MSqNMR (Quantitative NMR)HPLC-UV
Primary Use Bioanalysis, impurity ID, trace quantificationPurity of reference standards, absolute quantificationAPI assay, purity analysis, content uniformity
Sensitivity Very High (pg/mL to fg/mL)Low (µg/mL to mg/mL)Moderate (ng/mL to µg/mL)
Specificity Very HighHighModerate (relies on chromatographic separation)
Structural Info High (MS/MS)Very HighNone
Key Advantage Unmatched sensitivity and specificity for complex matrices.Absolute quantification without a specific reference standard.Simplicity, robustness, and lower operational cost.
Key Limitation Susceptible to matrix effects and ion suppression.Poor sensitivity, not suitable for trace analysis.Requires the analyte to have a UV chromophore; potential for interference.

Conclusion

The validation of an analytical method for a novel compound like 4,5-dihydro-1H-indazol-6(7H)-one is a systematic, multi-faceted process. It begins with the unequivocal structural confirmation via high-resolution mass spectrometry and tandem MS analysis. This is followed by a rigorous quantitative method validation, guided by ICH principles, that interrogates the method's specificity, linearity, accuracy, precision, and robustness.[13][14]

By combining the unparalleled sensitivity of mass spectrometry with a disciplined validation framework, researchers and drug development professionals can generate reliable, reproducible, and defensible data. This analytical integrity is the bedrock upon which successful pharmaceutical development is built, ensuring that decisions are based on a foundation of scientific certainty.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance on Analytical Method Validation.
  • Patel, M., et al. (2012). Core components of analytical method validation for small molecules-an overview. ResearchGate.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • NorthEast BioLab. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (2025). Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide.
  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scirp.org.
  • ResearchGate. (2026). Study of Mass Spectra of Some Indole Derivatives.
  • MDPI. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.

Sources

Comparative

Scaffold Selection in Drug Design: 4,5-dihydro-1H-indazol-6(7H)-one vs. 1,5,6,7-tetrahydro-4H-indazol-4-one

As drug discovery programs increasingly rely on conformationally restricted bicyclic systems, the selection of the correct heterocyclic scaffold becomes the defining factor in a program's success. Tetrahydroindazole deri...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on conformationally restricted bicyclic systems, the selection of the correct heterocyclic scaffold becomes the defining factor in a program's success. Tetrahydroindazole derivatives are highly versatile building blocks, but subtle isomeric shifts—specifically the position of the ketone group on the saturated ring—drastically alter their electronic properties, tautomeric dynamics, and biological target selectivity.

This guide provides an objective, data-driven comparison between two critical isomers: 1,5,6,7-tetrahydro-4H-indazol-4-one (the 4-one scaffold) and 4,5-dihydro-1H-indazol-6(7H)-one (the 6-one scaffold). By analyzing their structural causality and comparative performance, researchers can make informed decisions when mapping pharmacophores to complex binding pockets.

Structural Causality & Electronic Profiling

The fundamental divergence between these two scaffolds lies in the relationship between the carbonyl group and the pyrazole π -system.

  • 1,5,6,7-tetrahydro-4H-indazol-4-one (Conjugated System): In this isomer, the ketone at the C4 position is directly adjacent to the pyrazole ring. This creates an α,β -unsaturated ketone-like electronic delocalization. The conjugation flattens the adjacent ring atoms, increasing the rigidity of the scaffold. Furthermore, this electronic communication significantly impacts the acidity of the pyrazole NH, leading to a complex tautomeric equilibrium (N1 vs. N2) that dictates the spatial trajectory of any subsequent N-alkylation or N-acylation [1].

  • 4,5-dihydro-1H-indazol-6(7H)-one (Isolated System): By shifting the ketone to the C6 position, the carbonyl is isolated from the pyrazole ring by two sp3 -hybridized methylene groups (C5 and C7). This breaks the conjugation, resulting in a more flexible saturated ring (often adopting a distorted envelope conformation) and a localized dipole moment. The lack of conjugation also simplifies the tautomeric behavior compared to the 4-one isomer, making it a more predictable building block for orthogonal functionalization.

G Base Tetrahydroindazole Core Iso4 1,5,6,7-tetrahydro- 4H-indazol-4-one (Conjugated Ketone) Base->Iso4 C4-Oxidation (Planar/Rigid) Iso6 4,5-dihydro- 1H-indazol-6(7H)-one (Isolated Ketone) Base->Iso6 C6-Oxidation (Flexible) HNE Human Neutrophil Elastase (HNE) Inhibition Iso4->HNE S1/S2 Pocket Fit Ki: 6-35 nM Alt Alternative Targets (e.g., Cyanobacterial Lysis) Iso6->Alt Altered Dipole & H-Bond Trajectory

Fig 1: Divergent target selectivity driven by ketone position on the tetrahydroindazole core.

Target Specificity & Biological Performance

The 4-one Scaffold: A Privileged Motif for Serine Proteases

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has emerged as a highly potent core for inhibiting Human Neutrophil Elastase (HNE), a primary therapeutic target for respiratory inflammatory diseases like COPD and cystic fibrosis. The planar geometry induced by the C4-conjugation allows the scaffold to intercalate perfectly into the S1 and S2 sub-pockets of HNE. Recent structure-activity relationship (SAR) studies demonstrate that N-benzoyl derivatives of this scaffold yield Ki​ values in the low nanomolar range (6–35 nM) [1] [2].

The 6-one Scaffold: Conformational Flexibility for Alternative Targets

Because the 4,5-dihydro-1H-indazol-6(7H)-one scaffold lacks the rigid planarity of the 4-one isomer, it introduces steric clashes in the tight S1 pocket of HNE. However, this exact flexibility and altered hydrogen-bond vector make it highly valuable for alternative biological applications. It is frequently utilized in the synthesis of conformationally restricted lactones and has demonstrated efficacy as a cyanobacterial inhibitor, inducing lysis by disrupting distinct cellular transport mechanisms [3].

Quantitative Data Comparison

Table 1: Physicochemical & Structural Comparison

Property1,5,6,7-tetrahydro-4H-indazol-4-one4,5-dihydro-1H-indazol-6(7H)-oneStructural Implication
CAS Number 499206-33-674197-19-6 / 851125-79-6Identifier for procurement & database mining.
Ketone Position C4 (Adjacent to Pyrazole)C6 (Isolated by sp3 carbons)Dictates electronic delocalization.
Ring Geometry Planar/Rigid (Conjugated)Distorted Envelope (Flexible)Determines fit within tight enzymatic pockets.
Tautomerism Highly dynamic (N1 vs N2)Less dynamicImpacts N-alkylation/acylation product ratios.

Table 2: Biological Performance Metrics

Metric4-one Scaffold (HNE Inhibitors)6-one Scaffold (Alternative Targets)Validation Method
Primary Target Human Neutrophil Elastase (HNE)Cyanobacterial transport proteinsFluorometric Assay / Cell Lysis Assay
Potency Range Ki​ = 6 – 35 nMLow μ M rangeMichaelis-Menten Kinetics
Binding Mode Competitive / Pseudo-irreversibleAllosteric / DisruptiveX-ray Crystallography / Docking
Plasma Stability Moderate ( t1/2​ > 1h in buffer)High (due to lack of reactive Michael acceptor)LC-MS/MS Plasma Incubation

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely list steps; they incorporate internal controls to verify the causality of the experimental outcomes.

Protocol A: Tautomeric Resolution and Validation of 4-one Derivatives

Causality: Acylation of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold yields a mixture of N1 and N2 isomers. Because the biological activity of HNE inhibitors is strictly dependent on the spatial orientation of the N-acyl group, isolating and definitively identifying the correct tautomer is mandatory before biological screening [1].

  • Reaction & Quenching: React the 4-one scaffold with the desired acyl chloride in anhydrous DCM using triethylamine as a base. Quench with saturated NaHCO3​ to neutralize HCl byproducts, preventing acid-catalyzed tautomeric scrambling.

  • Preparative HPLC Separation: Separate the crude mixture using a reverse-phase C18 column (Water/Acetonitrile gradient). The N1 and N2 isomers will elute at distinct retention times due to differences in their overall dipole moments.

  • Self-Validation (2D NOESY NMR):

    • Mechanism of Validation: 1D NMR cannot definitively distinguish N1 from N2. You must run a 2D NOESY experiment.

    • Execution: Look for Nuclear Overhauser Effect (NOE) cross-peaks. If the N-acyl protons show a strong spatial correlation (cross-peak) with the C3-H proton of the pyrazole ring, you have isolated the N2 isomer . If the correlation is with the saturated ring protons (C7-H), you have isolated the N1 isomer .

Protocol B: Fluorometric Human Neutrophil Elastase (HNE) Inhibition Assay

Causality: To objectively quantify the inhibitory potency ( Ki​ ) of the synthesized scaffolds, a kinetic fluorometric assay is required. The cleavage of the fluorogenic substrate by HNE releases AMC (7-Amino-4-methylcoumarin), providing a real-time readout of enzyme velocity.

  • Enzyme-Substrate Preparation: Prepare a working solution of human sputum elastase in HEPES buffer (pH 7.5, containing 0.05% Tween-20 to prevent non-specific aggregation). Use MeOSuc-AAPV-AMC as the fluorogenic substrate.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the 4-one or 6-one scaffold derivatives (0.1 nM to 10 μ M) for 30 minutes at 37°C. Rationale: Pre-incubation is critical to capture slow-binding or pseudo-irreversible inhibition kinetics [2].

  • Kinetic Measurement: Initiate the reaction by adding the substrate. Measure fluorescence continuously for 20 minutes ( λex​ = 380 nm, λem​ = 460 nm).

  • Self-Validation (Orthogonal Control):

    • Mechanism of Validation: Calculate the Z′ -factor of the assay plate using DMSO (vehicle) as the negative control and Sivelestat (a clinically approved HNE inhibitor) as the positive control.

    • Execution: A Z′ -factor > 0.6 confirms assay robustness. If Sivelestat does not return a Ki​ within its known literature range (~44 nM), the assay conditions (e.g., enzyme degradation, buffer pH shift) are invalid and the test scaffold data must be discarded.

References

  • 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors Bioorganic & Medicinal Chemistry Letters (2021). URL:[Link]

  • Optimization of N-Benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase Journal of Medicinal Chemistry (2013). URL:[Link]

Validation

A Researcher's Guide to the In Vivo Validation of 4,5-dihydro-1H-indazol-6(7H)-one: A Comparative Analysis for Anti-Inflammatory Activity

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, experience-driven framew...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, experience-driven framework for validating the biological activity of 4,5-dihydro-1H-indazol-6(7H)-one in vivo. While specific data for this exact molecule is not prevalent in public literature, the broader class of indazole and dihydropyrazole derivatives has shown significant promise, particularly as anti-inflammatory agents.[1][2][3][4] This guide, therefore, extrapolates from established methodologies for analogous compounds to propose a robust validation strategy, comparing its potential efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs).

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and analgesic properties.[4][5][6][7][8] Many indazole-containing drugs, such as Benzydamine and Bendazac, are utilized for pain and inflammation relief.[7][8] The proposed validation herein focuses on the most probable biological activity for a novel indazolone derivative: the modulation of inflammatory pathways, likely through the inhibition of cyclooxygenase (COX) enzymes.[1][3][9]

Comparative Framework: Positioning Against a Known Standard

To objectively assess the in vivo efficacy of 4,5-dihydro-1H-indazol-6(7H)-one, a direct comparison with a well-characterized anti-inflammatory agent is essential. For this guide, we will use Celecoxib , a selective COX-2 inhibitor, as the primary comparator. This choice is based on the frequent observation that indazole derivatives exhibit selectivity for the COX-2 isozyme, which is a desirable trait for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][10]

Feature4,5-dihydro-1H-indazol-6(7H)-one (Hypothesized)Celecoxib (Established)
Core Scaffold Dihydro-1H-indazol-6(7H)-onePyrazole
Primary Mechanism Potential COX-2 InhibitionSelective COX-2 Inhibition
Therapeutic Indication Inflammation, PainArthritis, Acute Pain
Key Validation Models Carrageenan-Induced Paw EdemaCarrageenan-Induced Paw Edema, Adjuvant-Induced Arthritis
Potential Advantages Novel Scaffold, Potentially Improved Safety/PotencyClinically Validated, Known Pharmacokinetics
Experimental Roadmap for In Vivo Validation

The following experimental workflow is designed to systematically evaluate the anti-inflammatory potential of 4,5-dihydro-1H-indazol-6(7H)-one.

Caption: A phased approach to validate the anti-inflammatory activity of a novel compound.

Detailed Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

Rationale: This initial screen is crucial to determine if 4,5-dihydro-1H-indazol-6(7H)-one directly inhibits COX enzymes and to assess its selectivity for COX-2 over COX-1. High selectivity for COX-2 is a predictor of a potentially safer gastrointestinal profile.

Methodology:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorometric COX inhibitor screening assay kit can be used. These assays typically measure the peroxidase activity of COX in the conversion of arachidonic acid to prostaglandin G2.

  • Procedure:

    • Prepare a dilution series of 4,5-dihydro-1H-indazol-6(7H)-one, Celecoxib (positive control for COX-2), and a non-selective NSAID like Indomethacin (control for both COX-1 and COX-2). A suitable solvent is DMSO, diluted to a final concentration that does not affect enzyme activity.[2]

    • In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compounds.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2. The selectivity index is calculated as IC50 (COX-1) / IC50 (COX-2).

Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory drugs.[3][11] Carrageenan injection induces a biphasic inflammatory response, with the later phase being sensitive to COX-2 inhibitors.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220g).

  • Acclimatization: House the animals for at least one week under standard laboratory conditions with free access to food and water.

  • Grouping and Dosing:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in saline).

    • Group 2: Celecoxib (e.g., 10 mg/kg, oral gavage).

    • Groups 3-5: 4,5-dihydro-1H-indazol-6(7H)-one at three different doses (e.g., 10, 30, and 100 mg/kg, oral gavage), informed by in vitro potency and predicted pharmacokinetics.

  • Procedure:

    • Administer the test compounds or vehicle orally 1 hour before the carrageenan challenge.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[3][11]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Celecoxib100.38 ± 0.0355.3%
Compound X 100.65 ± 0.0423.5%
Compound X 300.45 ± 0.0347.1%
Compound X 1000.32 ± 0.0262.4%
(Note: Data is hypothetical and for illustrative purposes only)
Mechanistic Insight: The Role of Pro-Inflammatory Cytokines and Signaling

The anti-inflammatory effects of indazole derivatives are often linked to the inhibition of pro-inflammatory mediators beyond prostaglandins.[3] This involves complex signaling pathways within inflammatory cells.

Inflammatory_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) TLR4 TLR4 Receptor Stimulus->TLR4 NFkB_Pathway NF-κB Pathway Activation TLR4->NFkB_Pathway COX2_Gene COX-2 Gene Transcription NFkB_Pathway->COX2_Gene Cytokine_Genes Cytokine Gene Transcription (TNF-α, IL-1β) NFkB_Pathway->Cytokine_Genes COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Prostaglandins Prostaglandins (PGE2) COX2_Protein->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Cytokines Pro-inflammatory Cytokines Cytokine_Genes->Cytokines Cytokines->Inflammation Compound 4,5-dihydro-1H-indazol-6(7H)-one (Hypothesized Target) Compound->NFkB_Pathway Potential Upstream Inhibition Compound->COX2_Protein Direct Inhibition

Caption: Potential mechanisms of anti-inflammatory action for indazole derivatives.

Trustworthiness and Self-Validating Systems

To ensure the integrity of the findings, every protocol must incorporate self-validating elements:

  • Positive Controls: The inclusion of a clinically relevant drug like Celecoxib is non-negotiable. It validates the experimental model's responsiveness and provides a benchmark for potency.

  • Linking In Vitro to In Vivo: A strong correlation between in vitro potency (IC50 from the COX assay) and in vivo efficacy provides compelling evidence of the mechanism of action. Discrepancies may suggest off-target effects or poor pharmacokinetics, prompting further investigation.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo anti-inflammatory activity of 4,5-dihydro-1H-indazol-6(7H)-one. Based on the chemical precedent of its structural class, a targeted investigation into COX-2 inhibition is a logical and high-yield starting point. Successful validation through the proposed experimental workflow would position this novel molecule as a promising candidate for further preclinical development. Subsequent studies should include pharmacokinetic profiling, multi-dose toxicity studies, and evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis) to build a complete preclinical data package.

References

  • Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency. Frontiers in Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Preprints.org. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

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